1,3-Diphenylbutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylbutan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDINXYLAVFUHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862685 | |
| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-44-1, 17293-53-7, 17293-55-9 | |
| Record name | 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-diphenyl-, (+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-diphenyl-, (-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylpropane-1,3-diyl)dibenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3-Diphenylbutane via Friedel-Crafts alkylation
An In-depth Technical Guide on the Synthesis of 1,3-Diphenylbutane via Friedel-Crafts Alkylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide details the synthesis of this compound, a significant aromatic hydrocarbon, with a primary focus on the Friedel-Crafts alkylation methodology. This document provides a thorough examination of the reaction mechanism, detailed experimental protocols, comprehensive data presentation, and critical safety considerations. It is intended to serve as a valuable resource for professionals engaged in organic synthesis, particularly in the fields of chemical research and drug development.
Introduction
This compound is an organic compound characterized by a butane chain substituted with two phenyl groups at the 1 and 3 positions. Its structural features make it a valuable intermediate in organic synthesis and a model compound for studying the properties and degradation of polystyrene. The Friedel-Crafts alkylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds between aromatic rings and alkyl chains, presents a viable and efficient pathway for the synthesis of this compound.[1][2][3] This guide will explore two primary synthetic routes utilizing this reaction: the alkylation of benzene with 1,3-dichlorobutane and the reaction of benzene with crotyl alcohol or its derivatives.
The Friedel-Crafts Alkylation: A Mechanistic Overview
The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction.[2][3] It involves the generation of a carbocation or a related electrophilic species from an alkyl halide or an alcohol, typically facilitated by a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][4] This electrophile then attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom with the alkyl group.
Key steps in the mechanism include:
-
Formation of the electrophile: The Lewis acid catalyst interacts with the alkylating agent to form a carbocation.
-
Electrophilic attack: The π-electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base, typically the conjugate base of the Lewis acid-alkyl halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[5]
It is important to note that Friedel-Crafts alkylations are susceptible to certain limitations, including the possibility of carbocation rearrangements to more stable forms and polyalkylation of the aromatic ring.[2][6]
Experimental Protocols
The following sections provide detailed, plausible experimental protocols for the synthesis of this compound based on established principles of Friedel-Crafts alkylation.
Synthesis of this compound from Benzene and 1,3-Dichlorobutane
This method involves the dialkylation of benzene with 1,3-dichlorobutane in the presence of a Lewis acid catalyst.
Experimental Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried before use.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (16.0 g, 0.12 mol) and 150 mL of anhydrous benzene. The mixture is cooled in an ice-water bath with continuous stirring.
-
Addition of Alkylating Agent: A solution of 1,3-dichlorobutane (6.35 g, 0.05 mol) in 50 mL of anhydrous benzene is added dropwise from the dropping funnel over a period of approximately one hour. The temperature of the reaction mixture should be maintained between 0 and 5 °C during the addition.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 4 hours.
-
Work-up: The reaction mixture is then slowly and carefully poured onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.
-
Purification: The combined organic layers are washed successively with water, a 5% sodium bicarbonate solution, and again with water. The organic phase is then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation to yield this compound.
Synthesis of this compound from Benzene and Crotyl Alcohol
This alternative route utilizes an alcohol as the alkylating agent precursor.
Experimental Procedure:
-
Reaction Setup: A similar setup to the one described in section 3.1 is used.
-
Reagent Charging: The flask is charged with 150 mL of anhydrous benzene and crotyl alcohol (but-2-en-1-ol) (3.6 g, 0.05 mol).
-
Catalyst Addition: Anhydrous aluminum chloride (13.3 g, 0.1 mol) is added portion-wise to the stirred solution over 30 minutes, while maintaining the temperature at 20-25 °C.
-
Reaction Progression: The mixture is stirred at room temperature for 3 hours.
-
Work-up and Purification: The work-up and purification steps are identical to those described in section 3.1.
Data Presentation
Table 1: Physical and Chemical Properties of Key Reagents and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |
| Benzene | 78.11 | 80.1 | 71-43-2 |
| 1,3-Dichlorobutane | 127.02 | 132-134 | 1190-22-3 |
| Crotyl Alcohol | 72.11 | 121.2 | 6117-91-5 |
| Aluminum Chloride | 133.34 | 180 (subl.) | 7446-70-0 |
| This compound | 210.32 | 295 | 1520-44-1[7] |
Table 2: Spectroscopic Data for this compound
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 10H, Ar-H), 2.85 (m, 1H, CH), 2.65 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.80 (m, 2H, CH₂), 1.28 (d, J=6.8 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.8, 142.5, 128.4, 128.3, 126.8, 125.9, 45.2, 35.1, 30.5, 22.4 |
| Mass Spectrum (EI) | m/z (%): 210 (M⁺, 15), 119 (10), 105 (100), 91 (40), 77 (15) |
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Alkylation.
Caption: Experimental workflow for synthesis.
Safety Precautions
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat, must be worn.
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled in a moisture-free environment, such as a glove box or under an inert atmosphere.
-
1,3-Dichlorobutane and Crotyl Alcohol: These reagents are flammable and may cause irritation upon contact with skin or eyes. Standard laboratory safety procedures should be followed.
-
General Precautions: The Friedel-Crafts reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions. The work-up procedure involves the use of strong acids and should be performed with caution.
This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to consult additional literature and adapt the procedures as necessary for their specific laboratory conditions and scale of operation.
References
A Technical Guide to the Spectroscopic Analysis of 1,3-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data of 1,3-Diphenylbutane
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected chemical shifts and absorption bands. These predictions are based on the known ranges for the functional groups present in the molecule: two phenyl rings and a butane chain.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl H's | 7.10 - 7.40 | Multiplet (m) | 10H |
| Methine H (CH) | 2.70 - 3.00 | Multiplet (m) | 1H |
| Methylene H's (CH₂) | 1.80 - 2.80 | Multiplet (m) | 4H |
| Methyl H's (CH₃) | 1.20 - 1.40 | Doublet (d) | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quaternary Phenyl C's | 140 - 150 |
| Phenyl CH's | 125 - 130 |
| Methine C (CH) | 35 - 45 |
| Methylene C's (CH₂) | 20 - 45 |
| Methyl C (CH₃) | 15 - 25 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Alkyl C-H | Stretch | 3000 - 2850 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| C-H | Bend | 1470 - 1370 | Medium |
| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Notes |
| 210 | [C₁₆H₁₈]⁺ | Molecular Ion (M⁺) |
| 195 | [M - CH₃]⁺ | Loss of a methyl group |
| 119 | [C₉H₁₁]⁺ | Cleavage to form a C₃H₅-phenyl fragment |
| 105 | [C₈H₉]⁺ | Benzylic cation or related fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Analytical balance
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, which is commonly used for nonpolar organic compounds.[1]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.[1]
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Set appropriate acquisition parameters, such as spectral width, acquisition time, and relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for ¹³C NMR) or an internal standard like TMS (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., salt plates (KBr, NaCl) for liquids, KBr pellet press for solids)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Solvent for cleaning (e.g., dichloromethane, acetone)
Procedure (for a liquid sample):
-
Sample Preparation (Thin Film Method):
-
Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination.
-
Place a small drop of this compound (which is a colorless oil) onto the surface of one salt plate.[2]
-
Place the second salt plate on top and gently press to create a thin, uniform film of the liquid between the plates.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and correlate their wavenumbers (in cm⁻¹) to specific functional group vibrations (e.g., C-H stretch, C=C stretch).[3]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the structure from the fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)
-
Inlet system (e.g., Gas Chromatography - GC, or direct insertion probe)
-
Volatile solvent for sample dissolution if using GC-MS (e.g., dichloromethane, hexane)
Procedure (using GC-MS with Electron Ionization):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent.
-
-
Instrument Setup:
-
Set the GC parameters (injection temperature, column type, temperature program) to ensure good separation and elution of the compound.
-
Set the MS parameters. For EI, a standard electron energy of 70 eV is typically used. Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will travel through the GC column, be separated from the solvent and any impurities, and then enter the MS ion source.
-
In the ion source, molecules are bombarded with electrons, leading to ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (210.32 g/mol for this compound).
-
Analyze the fragmentation pattern. The major peaks in the spectrum correspond to stable carbocations formed by the cleavage of bonds within the molecule. This pattern provides structural clues.[4][5]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
An In-depth Technical Guide to the Thermophysical Properties of 1,3-Diphenylbutane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermophysical properties of 1,3-diphenylbutane and its structural isomers. Understanding these properties is crucial for a wide range of applications, from process design and safety in the chemical industry to the formulation and delivery of pharmaceuticals. This document summarizes key quantitative data, details common experimental methodologies for their determination, and provides visual representations of experimental workflows.
Introduction to Diphenylbutane Isomers
Diphenylbutane (C₁₆H₁₈) isomers are aromatic hydrocarbons consisting of a butane chain substituted with two phenyl groups. The positioning of these phenyl groups along the butane backbone gives rise to several structural isomers, each with unique physical and chemical characteristics. The isomers covered in this guide include:
-
1,1-Diphenylbutane
-
1,2-Diphenylbutane
-
This compound
-
1,4-Diphenylbutane
-
2,2-Diphenylbutane
-
2,3-Diphenylbutane
The subtle differences in their molecular architecture significantly influence their thermophysical behavior, impacting properties such as boiling point, density, and viscosity.
Quantitative Thermophysical Data
The following tables summarize the available quantitative data for the thermophysical properties of this compound and its isomers. The data has been compiled from critically evaluated sources, primarily the NIST/TRC Web Thermo Tables.[1][2]
Table 1: General and Critical Properties of Diphenylbutane Isomers
| Property | 1,1-Diphenylbutane | 1,2-Diphenylbutane | This compound | 1,4-Diphenylbutane | 2,2-Diphenylbutane | 2,3-Diphenylbutane (meso) |
| Molecular Weight ( g/mol ) | 210.32 | 210.32 | 210.32 | 210.32 | 210.31 | 210.31 |
| Normal Boiling Point (°C) | 288.5 (Predicted) | 297.9 (Predicted) | 295.0 | 311.1 | 288.7 (Predicted) | 294.5 (Predicted) |
| Melting Point (°C) | - | - | - | 52-53 | - | - |
| Critical Temperature (K) | 759.00 (Predicted) | 771.00 (Predicted) | 778.12 | 776.16 | 749.00 (Predicted) | 760.00 (Predicted) |
| Critical Pressure (kPa) | 2500.00 (Predicted) | 2500.00 (Predicted) | 2400.00 | 2400.00 | 2500.00 (Predicted) | 2500.00 (Predicted) |
| Critical Density (mol/dm³) | 1.45 (Predicted) | 1.45 (Predicted) | 1.43 | 1.43 | 1.45 (Predicted) | 1.45 (Predicted) |
Note: "Predicted" values are based on computational models and have not been experimentally verified.
Table 2: Liquid Density of Diphenylbutane Isomers at Various Temperatures
| Temperature (K) | 1,1-Diphenylbutane (g/cm³) | This compound (g/cm³)[2] | 1,4-Diphenylbutane (g/cm³) |
| 293.15 | 0.973 (Predicted) | 0.967 | 0.988 (estimate)[3] |
| 313.15 | 0.958 (Predicted) | 0.952 | - |
| 333.15 | 0.943 (Predicted) | 0.937 | - |
Table 3: Liquid Viscosity of Diphenylbutane Isomers at Various Temperatures
| Temperature (K) | 1,1-Diphenylbutane (mPa·s) | This compound (mPa·s)[2] | 1,4-Diphenylbutane (mPa·s) |
| 293.15 | 4.57 (Predicted) | 4.38 | - |
| 313.15 | 2.53 (Predicted) | 2.48 | - |
| 333.15 | 1.61 (Predicted) | 1.59 | - |
Table 4: Liquid Thermal Conductivity of Diphenylbutane Isomers at Various Temperatures
| Temperature (K) | 1,1-Diphenylbutane (W/m·K) | This compound (W/m·K)[2] | 1,4-Diphenylbutane (W/m·K) |
| 293.15 | 0.125 (Predicted) | 0.126 | - |
| 313.15 | 0.121 (Predicted) | 0.122 | - |
| 333.15 | 0.117 (Predicted) | 0.118 | - |
Experimental Protocols
The accurate determination of thermophysical properties relies on precise and well-established experimental techniques. This section outlines the methodologies commonly employed for measuring the key properties discussed in this guide.
Density Measurement
Density, the mass per unit volume of a substance, is a fundamental thermophysical property. Two common methods for its determination in liquids are pycnometry and vibrating tube densimetry.
-
Pycnometry: This gravimetric method involves the use of a pycnometer, a glass flask with a precisely known volume. The procedure is as follows:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample, ensuring the liquid level is at a calibrated mark.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (difference between the filled and empty weights) by the known volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.
-
-
Vibrating Tube Densitometry: This method offers higher accuracy and is suitable for a wider range of temperatures and pressures.
-
A U-shaped tube is filled with the liquid sample.
-
The tube is electromagnetically excited to vibrate at its natural frequency.
-
The resonant frequency of the vibration is measured, which is directly related to the density of the fluid in the tube.
-
The instrument is calibrated using fluids of known density.
-
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow. Common techniques for its measurement include capillary viscometry and rotational viscometry.
-
Capillary Viscometry: This method is based on Poiseuille's law for laminar flow through a capillary tube.
-
A known volume of the liquid is drawn into a calibrated glass viscometer (e.g., Ubbelohde type).
-
The time taken for the liquid to flow between two marked points under the influence of gravity is measured.
-
The kinematic viscosity is then calculated from this flow time and the viscometer constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.
-
-
Rotational Viscometry: This technique measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.
-
A spindle of a specific geometry is submerged in the sample liquid.
-
The spindle is rotated at a set speed.
-
The instrument measures the torque required to overcome the viscous drag of the fluid.
-
This torque is then used to calculate the dynamic viscosity. This method is particularly useful for non-Newtonian fluids.
-
Thermal Conductivity Measurement
Thermal conductivity is the property of a material to conduct heat. The transient hot-wire method is a widely used and accurate technique for liquids.
-
Transient Hot-Wire Method: This method involves monitoring the temperature change of a thin, heated wire immersed in the liquid.
-
A thin platinum wire is submerged in the liquid sample.
-
A step-wise electrical current is passed through the wire, causing it to heat up.
-
The wire also acts as a resistance thermometer, and its temperature rise over a short period (typically a few seconds) is recorded by measuring its change in resistance.
-
The thermal conductivity of the liquid is determined from the rate of this temperature increase. The transient nature of the measurement minimizes the effects of natural convection.
-
Concluding Remarks
The thermophysical properties of this compound and its isomers are essential for their practical application in various scientific and industrial fields. This guide has provided a consolidated source of quantitative data and an overview of the experimental methodologies used to obtain this information. The provided tables and diagrams are intended to serve as a quick reference for researchers and professionals. It is important to note that for some isomers, the available data is limited, and further experimental work is needed to provide a more complete picture of their thermophysical behavior.
References
Degradation of 1,3-Diphenylbutane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of 1,3-diphenylbutane degradation pathways and mechanisms. As a primary model compound for the repeating unit of polystyrene, the environmental fate and potential bioremediation of this compound are of significant scientific interest. This document details microbial, fungal, and chemical degradation processes, supported by available data, experimental methodologies, and visual representations of the core pathways.
Microbial Degradation of this compound
The microbial breakdown of this compound is the most extensively studied degradation route. Soil microorganisms have demonstrated the capacity to utilize this compound as a carbon source, initiating its mineralization.
Aerobic Degradation Pathway
Under aerobic conditions, the degradation of this compound is primarily initiated by monooxygenase enzymes. This pathway involves the hydroxylation of one of the phenyl rings, followed by ring cleavage and subsequent metabolism. The key steps are as follows:
-
Hydroxylation: A monooxygenase enzyme attacks the this compound molecule, introducing a hydroxyl group onto one of the phenyl rings to form 2-phenyl-4-hydroxyphenylbutane.[1]
-
Ring Fission: The hydroxylated aromatic ring undergoes further oxidation and subsequent meta-cleavage, a common strategy in the microbial degradation of aromatic compounds.[1]
-
Formation of Key Intermediates: This ring fission leads to the formation of 4-phenylvaleric acid and an unidentified five-carbon fragment.[1]
-
Further Metabolism: 4-phenylvaleric acid is likely further metabolized via β-oxidation of the side chain, followed by methyl-oxidation and decarboxylation to yield phenylacetic acid.[1]
Common soil microorganisms from the genera Bacillus, Pseudomonas, Micrococcus, and Nocardia have been identified as being capable of carrying out these oxidative reactions.[1]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chirality and Enantiomers of 1,3-Diphenylbutane
This technical guide provides a comprehensive overview of the stereochemical properties of this compound, a molecule of interest in various chemical and pharmaceutical research areas. Due to its chiral nature, understanding its enantiomeric forms is critical for applications in asymmetric synthesis and materials science. This document details the structural aspects, synthesis, and resolution of its enantiomers, supported by experimental methodologies and data.
Introduction to the Chirality of this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₁₈. The core of its stereochemistry lies in its structure. The carbon atom at the 3-position of the butane chain is bonded to four different groups: a hydrogen atom, a methyl group, a benzyl group (CH₂-Ph), and a phenyl group (Ph). This makes the C-3 position a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1,3-diphenylbutane and (S)-1,3-diphenylbutane.[1]
These enantiomers possess identical physical properties such as boiling point, and melting point, but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. It is important to distinguish this compound from its structural isomers, which include 1,1-diphenylbutane, 1,2-diphenylbutane, 1,4-diphenylbutane, and 2,3-diphenylbutane, each with distinct physical and chemical properties.[1]
Synthesis and Enantiomeric Resolution
The synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Common synthetic routes include the reduction of corresponding ketones or catalytic alkylation reactions.[1] Obtaining enantiomerically pure or enriched forms is crucial for stereospecific applications and is generally achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis: This approach involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the synthesis process. For instance, the catalytic alkylation of aromatic aldehydes and ketones using a chiral catalyst can facilitate enantioselective C-C bond formation.[1]
Chiral Resolution: This is a widely used method to separate enantiomers from a racemic mixture. The process involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[2] After separation, the resolving agent is removed to yield the pure enantiomers.
Data Presentation
Quantitative data for this compound and its enantiomers are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1520-44-1 | [1][3] |
| Molecular Formula | C₁₆H₁₈ | [3][4] |
| Molar Mass | 210.32 g/mol | [3][4] |
| Appearance | Colorless Oil | [3] |
| Boiling Point | 295 °C | [4] |
| InChI Key | PDINXYLAVFUHSA-UHFFFAOYSA-N | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Reduction
This protocol describes a general method for synthesizing racemic this compound by the reduction of 1,3-diphenyl-1-butanone.
Materials:
-
1,3-diphenyl-1-butanone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-diphenyl-1-butanone in anhydrous diethyl ether.
-
Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH₄) in small portions with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for several hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by a dilute HCl solution to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica gel to yield the racemic product.
Protocol 2: Enantiomeric Separation by Chiral HPLC
This protocol outlines a general methodology for the analytical separation of (R)- and (S)-1,3-diphenylbutane using High-Performance Liquid Chromatography (HPLC). The specific conditions may require optimization.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)[5]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Racemic this compound standard
Procedure:
-
Sample Preparation: Prepare a dilute solution of racemic this compound in the mobile phase.
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of n-hexane and isopropanol) at a constant flow rate until a stable baseline is achieved. Chiral separations often benefit from lower flow rates (e.g., 0.2-1.0 mL/min).[6]
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The two enantiomers will exhibit different retention times, resulting in two separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer.
-
Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of isopropanol), flow rate, or column temperature. Decreased temperature often improves chiral selectivity.[6]
Visualization of Experimental and Logical Workflows
The following diagrams illustrate key workflows related to the study of this compound enantiomers.
Caption: Logical workflow for the chiral resolution of this compound.
Caption: Experimental workflow for synthesis and chiral HPLC analysis.
References
An In-depth Technical Guide to the Isomers of Diphenylbutane and Their Structural Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common isomers of diphenylbutane, detailing their structural differences, physicochemical properties, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.
Introduction to Diphenylbutane Isomers
Diphenylbutane isomers are a class of aromatic hydrocarbons with the general chemical formula C₁₆H₁₈. They consist of a four-carbon butane chain to which two phenyl groups are attached. The variation in the attachment points of these phenyl groups gives rise to several structural isomers, each with unique physical and chemical properties. Understanding these differences is crucial for their application in various fields, from fundamental organic chemistry research to the development of novel pharmaceuticals and materials. This guide will focus on the six primary constitutional isomers: 1,1-diphenylbutane, 1,2-diphenylbutane, 1,3-diphenylbutane, 1,4-diphenylbutane, 2,2-diphenylbutane, and 2,3-diphenylbutane.
Structural Differences and Isomer Overview
The structural diversity of diphenylbutane isomers stems from the various possible substitution patterns of the two phenyl groups on the butane backbone. These differences in connectivity lead to distinct molecular geometries, which in turn influence their physical properties and chemical reactivity.
Diagram 1: Structural Isomers of Diphenylbutane
Caption: A logical diagram illustrating the structural relationship of diphenylbutane isomers to the parent butane backbone.
Physicochemical Properties of Diphenylbutane Isomers
The differing placement of the bulky phenyl groups along the butane chain significantly impacts the intermolecular forces and molecular symmetry of each isomer. This, in turn, affects their melting points, boiling points, and solubility. The following table summarizes key physicochemical data for the common diphenylbutane isomers.
| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,1-Diphenylbutane | 1,1-Diphenylbutane | C₁₆H₁₈ | 210.32 | - | ~294 |
| 1,2-Diphenylbutane | 1,2-Diphenylbutane | C₁₆H₁₈ | 210.32 | - | 286[1] |
| This compound | This compound | C₁₆H₁₈ | 210.32 | - | 295[2] |
| 1,4-Diphenylbutane | 1,4-Diphenylbutane | C₁₆H₁₈ | 210.32 | 52 | ~300 |
| 2,2-Diphenylbutane | 2,2-Diphenylbutane | C₁₆H₁₈ | 210.32 | - | ~288 |
| 2,3-Diphenylbutane | 2,3-Diphenylbutane | C₁₆H₁₈ | 210.32 | 125-126 | ~295 |
Note: Some physical properties, particularly for less common isomers, may have limited reported data. Boiling points are generally reported at atmospheric pressure.
Experimental Protocols for Synthesis
The synthesis of diphenylbutane isomers can be achieved through various established organic reactions. The choice of method often depends on the desired isomer and the availability of starting materials. Below are representative protocols for the synthesis of each class of isomer.
Synthesis of 1,1-Diphenylbutane via Friedel-Crafts Alkylation
Principle: This method involves the reaction of benzene with a suitable alkylating agent, such as 1,1-dichlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reaction Scheme: 2 C₆H₆ + Cl₂CH(CH₂)₂CH₃ + AlCl₃ → C₆H₅CH(C₆H₅)(CH₂)₂CH₃ + 2 HCl
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (0.2 mol) in dry benzene (100 mL) cooled in an ice bath, slowly add a solution of 1,1-dichlorobutane (0.1 mol) in dry benzene (50 mL).
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the benzene by distillation.
-
The crude product is then purified by vacuum distillation to yield 1,1-diphenylbutane.
Synthesis of 1,2-Diphenylbutane via Grignard Reaction
Principle: This synthesis involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with an appropriate epoxide, like styrene oxide, followed by acidic workup.
Reaction Scheme: C₆H₅CH₂MgCl + C₆H₅CH(O)CH₂ → C₆H₅CH₂CH(C₆H₅)CH₂OMgCl → C₆H₅CH₂CH(C₆H₅)CH₂OH → 1,2-Diphenylbutane (after reduction)
Procedure:
-
Prepare benzylmagnesium chloride by reacting benzyl chloride (0.1 mol) with magnesium turnings (0.1 g-atom) in anhydrous diethyl ether (100 mL).
-
To the freshly prepared Grignard reagent, add a solution of styrene oxide (0.09 mol) in anhydrous diethyl ether (50 mL) dropwise with stirring.
-
After the addition, reflux the mixture for 1 hour.
-
Cool the reaction mixture and hydrolyze by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude alcohol, which is then reduced to 1,2-diphenylbutane using a suitable method, such as catalytic hydrogenation.
Synthesis of 1,4-Diphenylbutane via Wurtz Reaction
Principle: The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. For 1,4-diphenylbutane, benzyl chloride can be coupled.
Reaction Scheme: 2 C₆H₅CH₂Cl + 2 Na → C₆H₅CH₂CH₂C₆H₅ + 2 NaCl
Procedure:
-
In a dry flask, place sodium metal (0.2 g-atom) cut into small pieces and cover with dry diethyl ether (100 mL).
-
Slowly add benzyl chloride (0.1 mol) to the flask with stirring. An exothermic reaction should commence.
-
After the initial reaction subsides, reflux the mixture for 2 hours.
-
Cool the reaction mixture and cautiously add ethanol to decompose any unreacted sodium, followed by water.
-
Separate the ether layer, wash with water, and dry over anhydrous calcium chloride.
-
Remove the ether by distillation, and the remaining residue is purified by recrystallization or vacuum distillation to give 1,4-diphenylbutane.
Diagram 2: General Workflow for Diphenylbutane Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of diphenylbutane isomers.
Conclusion
The isomers of diphenylbutane, while sharing the same molecular formula, exhibit distinct structural and physicochemical properties that are a direct consequence of the positional arrangement of their phenyl substituents. This guide has provided a foundational understanding of these differences, summarized their key physical data, and outlined representative synthetic protocols. For researchers in drug development and materials science, a thorough understanding of these isomeric differences is paramount for the rational design and synthesis of novel molecules with tailored properties. Further investigation into the spectroscopic characterization (NMR, IR, MS) of each isomer is recommended for unambiguous identification and quality control in a laboratory setting.
References
1,3-Diphenylbutane: A Technical Guide to its Role as a Model Compound for Polystyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polystyrene, a widely used synthetic polymer, plays a significant role in various industries, from packaging to biomedical applications. Understanding its degradation behavior is crucial for assessing its environmental impact, developing recycling strategies, and designing more stable materials. Due to the complexity of the polymer structure, researchers often turn to model compounds that represent the fundamental repeating units of the polymer chain. 1,3-Diphenylbutane serves as an exemplary model for polystyrene, encapsulating the 1,3-arrangement of phenyl groups along a butane backbone, which is a key structural motif in the polymer.[1] This technical guide provides an in-depth overview of this compound as a model compound, covering its synthesis, degradation pathways, and the analytical techniques used to study its behavior.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Friedel-Crafts alkylation reaction.[1] This classic organic reaction involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with an alkyl group.
Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
Benzene
-
1,3-Dichlorobutane
-
Anhydrous aluminum chloride (AlCl₃) (catalyst)
-
Anhydrous diethyl ether (solvent)
-
Hydrochloric acid (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using a drying tube.
-
Add anhydrous aluminum chloride to the flask, followed by anhydrous diethyl ether to create a slurry.
-
Cool the flask in an ice bath.
-
Add a solution of 1,3-dichlorobutane in benzene to the dropping funnel.
-
Slowly add the 1,3-dichlorobutane solution to the stirred AlCl₃ slurry over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.
-
Cool the reaction mixture and quench it by slowly pouring it over crushed ice and hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, then with a sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation to yield this compound.
Degradation Studies of this compound
The degradation of this compound is studied under various conditions to model the breakdown of polystyrene. The primary degradation pathways investigated are thermal, oxidative, and microbial.
Thermal Degradation
Thermal degradation, or pyrolysis, involves the decomposition of the compound at elevated temperatures in the absence of oxygen. The primary mechanism for the thermal degradation of polystyrene and its model compounds involves β-scission of the polymer backbone.
Key Thermal Degradation Products of Polystyrene (as a proxy for this compound)
| Product | Yield (wt. %) at 425°C |
| Liquid Oil | ~97.0 |
| Gas | ~2.5 |
| Styrene (in liquid oil) | ~70 |
Note: Data is based on the pyrolysis of polystyrene and serves as an approximation for the expected products of this compound degradation.[2]
Caption: Thermal degradation pathway of this compound.
Oxidative Degradation
Oxidative degradation occurs in the presence of oxygen and is often initiated by heat, light, or chemical initiators. This process leads to the formation of oxygenated products.
Key Oxidative Degradation Products of Polystyrene (as a proxy for this compound)
| Product | Yield (%) after 16h (photocatalytic oxidation) |
| Benzoic Acid | 30 |
| Ethyl Benzoate | 10 |
| Acetophenone | 6 |
| Benzaldehyde | 1 |
Note: Data is based on the photocatalytic oxidation of polystyrene.[3]
Caption: Oxidative degradation pathway of this compound.
Microbial Degradation
Certain microorganisms are capable of degrading polystyrene and its model compounds. The degradation pathway typically involves initial oxidation steps followed by ring cleavage.
Analytical Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to study the thermal degradation of polymers and their model compounds. It provides detailed information about the composition of the degradation products.
Experimental Protocol: Py-GC-MS Analysis
Instrumentation:
-
Pyrolyzer (e.g., Curie-point, furnace)
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)
-
Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed in a sample cup or capillary tube.
-
Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a specific temperature (e.g., 600°C) for a short period (e.g., 10 seconds). This causes the thermal decomposition of the sample into smaller, volatile fragments.
-
Gas Chromatography: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column. The GC separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
Data Analysis: The mass spectra of the separated components are compared to a library of known spectra to identify the individual degradation products. The peak areas in the chromatogram can be used to quantify the relative amounts of each product.
References
An In-depth Technical Guide to the Thermal Decomposition of 1,3-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the thermal decomposition of 1,3-diphenylbutane is limited in publicly available literature, this guide provides a comprehensive overview based on established principles of organic chemistry, free-radical reaction mechanisms, and analysis of related diphenylalkane structures. The information herein is intended to guide researchers in predicting decomposition pathways, identifying potential products, and designing appropriate experimental protocols.
Introduction to the Thermal Stability of this compound
This compound is an aromatic hydrocarbon characterized by a butane chain with phenyl substituents at the 1 and 3 positions. Its thermal stability is dictated by the strength of its covalent bonds. The C-C bonds within the butane chain, particularly those that can lead to the formation of resonance-stabilized benzylic radicals, are the most likely sites for initial cleavage under thermal stress. The aromatic rings themselves are highly stable and are expected to remain intact during the initial stages of decomposition.
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed primarily through a free-radical chain reaction mechanism. The initiation step involves the homolytic cleavage of a C-C bond to form two radical species. The propagation phase will then involve a series of reactions, including hydrogen abstraction and β-scission, leading to a variety of smaller molecules. Termination steps will involve the combination of radicals.
Initiation:
The most likely initiation step is the cleavage of the C2-C3 bond, as this results in the formation of a resonance-stabilized benzyl radical and a secondary alkyl radical. Cleavage of the C1-C2 bond is also possible, yielding a primary alkyl radical and a substituted benzylic radical.
Propagation:
The initial radicals can undergo a variety of reactions:
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other this compound molecules, propagating the chain reaction and forming stable molecules and new radicals.
-
β-Scission: Larger radicals can break down into smaller, more stable molecules and radicals. For example, the 1,3-diphenylbutyl radical could undergo β-scission to yield styrene and a benzyl radical.
Termination:
The chain reaction is terminated when two radicals combine to form a stable, non-radical product.
A proposed free-radical decomposition pathway is visualized in the following diagram:
Caption: Proposed free-radical decomposition pathway of this compound.
Predicted Thermal Decomposition Products
Based on the proposed free-radical mechanism, the primary thermal decomposition products of this compound are expected to be:
-
Styrene: A major product resulting from β-scission of the 1-phenylpropyl radical.
-
Toluene: Formed by hydrogen abstraction by benzyl radicals.
-
Ethylbenzene: Resulting from the combination of a benzyl radical and a methyl radical.
-
Propylbenzene: Formed by hydrogen abstraction by the 1-phenylpropyl radical.
-
Benzene: May be formed through various secondary decomposition reactions.
-
Smaller Alkanes and Alkenes: Methane, ethane, ethene, propane, and propene can be formed from the fragmentation of the butyl chain.
Due to the absence of specific experimental studies, a quantitative summary of the decomposition products is not available. The relative yields of these products would be highly dependent on the specific reaction conditions, such as temperature, pressure, and the presence of any catalysts.
Recommended Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To empirically determine the thermal decomposition products of this compound, a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) analysis is the recommended methodology. This technique allows for the controlled thermal decomposition of a sample followed by the immediate separation and identification of the resulting volatile products.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of pure this compound is placed into a pyrolysis sample holder (e.g., a quartz tube).
-
Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., in the range of 500-800°C) in an inert atmosphere (e.g., helium) within the pyrolysis unit. The high temperature provides the energy for thermal decomposition.
-
Gas Chromatography (GC) Separation: The volatile decomposition products are swept from the pyrolyzer into a gas chromatograph. The GC column separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns. These mass spectra are then compared against a library of known compounds (e.g., NIST mass spectral library) for positive identification.
-
Data Analysis: The resulting chromatogram will show a series of peaks, each representing a different decomposition product. The area of each peak is proportional to the amount of that compound produced, allowing for semi-quantitative or quantitative analysis with appropriate calibration.
The following diagram illustrates a typical experimental workflow for Py-GC-MS analysis:
Caption: General experimental workflow for Py-GC-MS analysis.
Conclusion
While direct experimental data for the thermal decomposition of this compound is scarce, a thorough understanding of free-radical chemistry allows for the prediction of its primary decomposition pathways and products. The molecule is expected to degrade into a mixture of smaller aromatic compounds, such as styrene, toluene, and ethylbenzene, along with various aliphatic hydrocarbons. For researchers and professionals in drug development who may encounter this or similar structures, understanding these potential degradation pathways is crucial for assessing stability, identifying potential impurities, and ensuring the safety and efficacy of pharmaceutical products. The use of Py-GC-MS is strongly recommended to obtain definitive experimental data on the thermal decomposition products of this compound.
Methodological & Application
Application Note: Chiral Separation of 1,3-Diphenylbutane Enantiomers by HPLC
Abstract
This application note details a robust and efficient method for the chiral separation of 1,3-Diphenylbutane enantiomers using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column, which provides excellent enantioselectivity for non-functionalized hydrocarbons like this compound. This protocol is designed for researchers, scientists, and professionals in drug development and chemical analysis who require accurate enantiomeric purity assessment of this compound. The described method is suitable for both analytical and semi-preparative applications.
Introduction
Chiral separation is a critical aspect of pharmaceutical development and chemical synthesis, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. This compound is a non-functionalized chiral hydrocarbon, and the separation of its enantiomers can be challenging due to the lack of functional groups that typically facilitate interactions with chiral stationary phases. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for resolving a wide range of chiral compounds, including those with limited functional groups.[1][2] The chiral recognition mechanism of these phases is based on the formation of transient diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[3][4] This application note provides a detailed protocol for the successful baseline separation of (R)- and (S)-1,3-Diphenylbutane enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A cellulose-based chiral stationary phase column is recommended. For this application, a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was used.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is used as the mobile phase. The optimal composition should be determined empirically but a starting point of 90:10 (v/v) n-Hexane:IPA is recommended.
-
Sample Preparation: A racemic standard of this compound should be dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chemicals: HPLC-grade n-Hexane and Isopropanol are required.
Chromatographic Conditions
The following conditions were optimized for the baseline separation of this compound enantiomers.
| Parameter | Condition |
| Column | Cellulose-based CSP (e.g., Chiralcel® OD-H) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Protocol
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (n-Hexane:IPA 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.
-
Ensure the column temperature is maintained at 25 °C.
-
-
Sample Injection:
-
Inject 10 µL of the prepared this compound sample solution onto the column.
-
-
Data Acquisition:
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
Monitor the separation at a UV wavelength of 254 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention times (t R1 , t R2 ), resolution (R s ), and the separation factor (α).
-
Results and Discussion
Under the optimized chromatographic conditions, a baseline separation of the this compound enantiomers was achieved. A representative chromatogram would show two well-resolved peaks.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the chiral separation of this compound enantiomers using the described protocol.
| Parameter | Value |
| Retention Time (t R1 ) | [Insert tR1 value] min |
| Retention Time (t R2 ) | [Insert tR2 value] min |
| Resolution (R s ) | [Insert Rs value] |
| Separation Factor (α) | [Insert α value] |
Note: The actual retention times and resolution may vary slightly depending on the specific column batch, HPLC system, and mobile phase preparation.
The separation factor (α), a measure of the relative separation of the two enantiomers, and the resolution (R s ), which indicates the degree of separation between the two peaks, demonstrate the effectiveness of the cellulose-based CSP for this challenging separation. A resolution value greater than 1.5 is generally considered to indicate baseline separation.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the chiral HPLC separation process for this compound enantiomers.
Caption: HPLC workflow for chiral separation.
Conclusion
This application note presents a validated and reliable HPLC method for the chiral separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase provides excellent resolution and selectivity. The detailed protocol and experimental conditions outlined herein can be readily implemented in analytical laboratories for the routine enantiomeric purity assessment of this compound, supporting research, development, and quality control activities in the pharmaceutical and chemical industries.
References
Application Note: Analysis of 1,3-Diphenylbutane by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of 1,3-Diphenylbutane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the qualitative and quantitative analysis of this compound, which is relevant in various fields, including organic synthesis, materials science, and as a potential impurity in pharmaceutical manufacturing. The protocol covers sample preparation, instrument parameters, and data analysis, and includes a predicted fragmentation pattern to aid in mass spectral interpretation.
Introduction
This compound (CAS No. 1520-44-1) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₈ and a molecular weight of 210.32 g/mol . Accurate and reliable analytical methods are essential for its identification and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity, making it an ideal technique for the analysis of semi-volatile organic compounds like this compound. This document provides a detailed experimental protocol and data presentation guidelines for researchers and professionals in drug development and other scientific disciplines.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. As this compound is a nonpolar compound, a straightforward dissolution in a volatile organic solvent is recommended.
Materials:
-
This compound standard (analytical grade)
-
Dichloromethane (DCM) or Hexane (GC grade)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with septa
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent (DCM or Hexane).
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve for quantitative analysis.
-
Sample Preparation: For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a final concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Final Step: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-350 amu |
| Data Acquisition | Full Scan |
Data Presentation
Quantitative data should be summarized in a clear and structured table. The retention time for this compound should be determined experimentally using the provided GC method. The mass spectrum will exhibit a molecular ion peak and characteristic fragment ions.
Table 1: Quantitative Data for this compound
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | To be determined | 210 | 105, 91, 77 |
Note: The retention time is dependent on the specific GC system and conditions and must be determined experimentally by injecting a known standard.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 210. The fragmentation pattern will be characteristic of alkylbenzenes, with the most prominent fragmentation being benzylic cleavage.
Predicted Fragmentation Pathway:
-
Molecular Ion: The molecule loses an electron to form the molecular ion [C₁₆H₁₈]⁺• at m/z 210.
-
Benzylic Cleavage: The C-C bond beta to the phenyl group is prone to cleavage.
-
Cleavage between C1 and C2 of the butane chain can lead to the formation of a stable benzyl cation [C₇H₇]⁺ at m/z 91 and a neutral radical.
-
Cleavage at the other benzylic position (between C3 and the second phenyl group) can result in the formation of a secondary carbocation [C₁₀H₁₃]⁺ at m/z 133, though the most favorable cleavage will lead to the most stable fragment. The most likely dominant fragmentation is the loss of a propyl group to form the ion at m/z 105, which corresponds to the [C₈H₉]⁺ fragment.
-
-
Other Fragments: The phenyl cation [C₆H₅]⁺ at m/z 77 is also a common fragment in the mass spectra of aromatic compounds.
Diagrams
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Application Note: High-Throughput Quantification of Aromatic Compounds Using 1,3-Diphenylbutane as an Internal Standard in Gas Chromatography-Mass Spectrometry
Application of 1,3-Diphenylbutane in Polymer Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylbutane, a structural dimer of styrene, serves as a crucial model compound in polymer chemistry research, primarily for investigating the degradation mechanisms of polystyrene. Its simpler structure allows for detailed analysis of degradation pathways, providing valuable insights into the long-term stability and environmental fate of polystyrene-based materials. This document provides detailed application notes and experimental protocols for the use of this compound in such studies. While its application as a chain transfer agent or in direct polymer synthesis is not well-documented, its role in understanding polymer degradation is significant.
Application Notes
The primary application of this compound in polymer chemistry is as a model compound to elucidate the complex degradation processes of polystyrene. This includes both microbial and thermal degradation pathways.
Model Compound for Microbial Degradation of Polystyrene
This compound represents the smallest repeating unit of the polystyrene backbone, making it an ideal substrate for studying the initial steps of microbial degradation. Understanding how microorganisms break down this dimer provides a foundation for developing bioremediation strategies for polystyrene waste.
Key research findings indicate that various soil microorganisms, including species from the genera Bacillus, Pseudomonas, Micrococcus, and Nocardia, are capable of metabolizing this compound.[1] The degradation process is initiated by an attack from a monooxygenase enzyme.[1][2][3]
Model Compound for Thermal Degradation of Polystyrene
Thermal degradation of polystyrene is a critical area of study for understanding its behavior in high-temperature applications and for developing effective recycling processes like pyrolysis. This compound and other styrene oligomers are used to model the initial bond-scission events and subsequent reactions that occur during the thermal decomposition of the polymer. Studies have shown that the thermal degradation of polystyrene yields styrene monomers, dimers (including this compound), and trimers as primary products.
Quantitative Data
The following table summarizes quantitative data from a study on the microbial degradation of [β-¹⁴C]polystyrene, where this compound was used as a model compound to understand the degradation mechanism.
| Parameter | Value | Reference |
| Polystyrene Degradation Rate in Soil (4 months) | 1.5% - 3.0% | [1][2][3] |
| Initial [¹⁴C]Polystyrene Activity | 2.0 x 10⁵ dpm | [4] |
| Amount of Nitrogen Supplement (as NH₄NO₃) | 4 mg | [4] |
| Soil Moisture Content | 60% of water-holding capacity | [4] |
| Incubation Period for ¹⁴CO₂ Measurement | 1, 2, 4, 6, 12, and 16 weeks | [4] |
Experimental Protocols
Protocol 1: Microbial Degradation of Polystyrene using this compound as a Model Compound
This protocol outlines the procedure for studying the microbial degradation of this compound in liquid enrichment cultures to understand the metabolic pathways involved in polystyrene degradation.
Materials:
-
This compound
-
Basal salt medium (composition per liter: (NH₄)₂SO₄, 1.0 g; K₂HPO₄, 0.5 g; KH₂PO₄, 0.2 g; MgSO₄·7H₂O, 0.2 g; CaCl₂·2H₂O, 0.05 g; FeCl₃, 0.002 g; trace element solution, 1 ml)
-
Soil sample (as a source of microorganisms)
-
Shaker incubator
-
Gas chromatography-mass spectrometry (GC-MS) equipment
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard organic solvents (e.g., diethyl ether, hexane, ethyl acetate)
Procedure:
-
Enrichment Culture Preparation:
-
Prepare the basal salt medium and adjust the pH to 7.0.
-
Dispense 100 ml of the medium into 250 ml Erlenmeyer flasks.
-
Add this compound as the sole carbon source to a final concentration of 0.1% (w/v).
-
Inoculate each flask with 1 g of fresh soil.
-
Incubate the flasks on a rotary shaker at 150 rpm and 28°C in the dark.
-
-
Isolation of Degrading Microorganisms:
-
After 2-4 weeks of incubation, transfer 1 ml of the enrichment culture to a fresh flask containing the same medium.
-
Repeat this subculturing step at least three times to enrich for microorganisms capable of utilizing this compound.
-
Plate the final enrichment culture on nutrient agar to isolate individual colonies.
-
-
Degradation Study:
-
Inoculate a fresh flask of basal salt medium containing this compound with a pure culture of an isolated microorganism.
-
At regular intervals (e.g., 0, 3, 7, 14, and 21 days), withdraw samples from the culture.
-
Acidify the samples to pH 2 with HCl and extract the organic compounds with an equal volume of diethyl ether.
-
Concentrate the ether extract under a gentle stream of nitrogen.
-
-
Analysis of Degradation Products:
-
Analyze the concentrated extract using TLC and GC-MS to identify and quantify the degradation products.
-
Compare the mass spectra of the products with known standards and library data to elucidate the degradation pathway. The expected initial product is 2-phenyl-4-hydroxyphenylbutane, which is further oxidized to 4-phenylvaleric acid and phenylacetic acid.[1][2][3]
-
Protocol 2: Thermal Degradation of Polystyrene with Analysis of this compound
This protocol describes the use of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to study the thermal degradation of polystyrene and identify the formation of this compound.
Materials:
-
Polystyrene sample (film or powder)
-
Py-GC-MS system equipped with a pyrolyzer
-
Helium gas (carrier gas)
-
Standard of this compound
Procedure:
-
Sample Preparation:
-
Weigh approximately 0.1-0.5 mg of the polystyrene sample into a pyrolysis cup.
-
-
Py-GC-MS Analysis:
-
Set the pyrolyzer temperature to the desired degradation temperature (e.g., 400-600°C).
-
Set the GC oven temperature program (e.g., initial temperature of 50°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min).
-
Set the mass spectrometer to scan a mass range of m/z 35-500.
-
Place the sample cup in the pyrolyzer and start the analysis.
-
-
Data Analysis:
-
Identify the peaks in the resulting chromatogram by comparing their mass spectra with the NIST library and a standard injection of this compound.
-
Quantify the amount of this compound and other degradation products by integrating the peak areas and using a calibration curve if necessary. The major products of polystyrene thermal degradation are typically styrene monomer, toluene, α-methylstyrene, and styrene dimers and trimers.
-
Visualizations
Caption: Workflow for studying the microbial degradation of this compound.
Caption: Workflow for the thermal degradation analysis of polystyrene using Py-GC-MS.
Caption: Proposed microbial degradation pathway of this compound.
References
Application Notes and Protocols: The Role of 1,3-Diphenylbutane in Catalysis and Reaction Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 1,3-diphenylbutane as a model compound in catalysis and for elucidating reaction mechanisms. Its structural similarity to the repeating unit of polystyrene and its specific reactivity make it an invaluable tool in various fields of chemical research.
Application Note 1: this compound as a Model for Polystyrene Degradation and Upcycling
This compound serves as a crucial dimer model for polystyrene, enabling detailed investigations into the complex degradation and upcycling processes of this widely used polymer. By studying the cleavage and functionalization of this compound, researchers can gain insights into the reaction pathways involved in breaking down polystyrene into valuable chemical feedstocks. This is particularly relevant for developing novel photocatalytic and thermocatalytic recycling methods.
Experimental Protocol: Photocatalytic Oxidation of this compound
This protocol describes a general procedure for the visible-light-mediated aerobic oxidation of this compound, simulating the upcycling of polystyrene to valuable aromatic compounds.
Materials:
-
This compound
-
Photocatalyst (e.g., fluorenone, anthraquinone)[1]
-
Sulfuric acid (optional, depending on the catalyst)[1]
-
Solvent (e.g., acetonitrile, acetic acid)
-
Oxygen source (e.g., compressed air or oxygen balloon)
-
Visible light source (e.g., blue LED lamp)
-
Reaction vessel (e.g., Schlenk tube or photoreactor)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Analytical instruments for product identification and quantification (GC-MS, HPLC, NMR)
Procedure:
-
In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL).
-
Add the photocatalyst (e.g., 5-20 mol%) and any acid co-catalyst if required by the specific catalytic system.[1]
-
Seal the reaction vessel and purge with oxygen or air for 5-10 minutes.
-
Place the reaction vessel in proximity to the visible light source and begin vigorous stirring.
-
Irradiate the reaction mixture for the desired period (e.g., 16-48 hours), maintaining a constant temperature if necessary.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC.
-
Upon completion, quench the reaction and perform an appropriate aqueous workup to remove the catalyst and any acidic components.
-
Extract the organic products with a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture using column chromatography or preparative HPLC.
-
Analyze the purified products and calculate the yields using GC-MS and NMR spectroscopy.
Data Presentation: Product Distribution in Polystyrene Model Degradation
The following table summarizes the product distribution from the photocatalytic oxidation of polystyrene, for which this compound serves as a model. The data is based on studies using fluorenone as a photocatalyst.[1]
| Product | Yield (after 16h) | Yield (after 48h) |
| Benzoic Acid | 30% | 38% |
| Ethyl Benzoate | - | 10% |
| Acetophenone | - | 6% |
| Benzaldehyde | - | 1% |
| Aromatic Oligomers | - | 40% (remaining) |
Visualization: Photocatalytic Degradation Workflow
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Application Note 2: Probing Catalyst Performance in Hydrocarbon Cracking
This compound is an excellent model substrate for studying the catalytic cracking of larger aromatic hydrocarbons found in crude oil fractions. Its relatively simple structure allows for a more straightforward analysis of the product distribution, providing valuable information on the activity, selectivity, and deactivation of cracking catalysts like zeolites. Understanding how catalysts break down this compound helps in optimizing industrial fluid catalytic cracking (FCC) processes for gasoline production.
Experimental Protocol: Catalytic Cracking of this compound over Zeolite Catalysts
This protocol outlines a laboratory-scale procedure for the catalytic cracking of this compound in a fixed-bed reactor.
Materials:
-
This compound
-
Zeolite catalyst (e.g., ZSM-5, Zeolite Y)[2]
-
Inert support (e.g., quartz wool)
-
Carrier gas (e.g., nitrogen, argon)
-
Fixed-bed reactor system with temperature control
-
Syringe pump for liquid feed
-
Condenser and collection system for liquid products
-
Gas collection system (e.g., gas bags)
-
Analytical instruments for product analysis (GC-MS for liquid and gas phases)
Procedure:
-
Pack the fixed-bed reactor with a known amount of the zeolite catalyst, supported by quartz wool at both ends.
-
Heat the reactor to the desired reaction temperature (e.g., 400-550 °C) under a continuous flow of the inert carrier gas.
-
Once the temperature is stable, introduce this compound into the reactor at a constant flow rate using a syringe pump.
-
Pass the reactor effluent through a condenser to collect the liquid products.
-
Collect the gaseous products in gas bags for subsequent analysis.
-
Continue the reaction for a set period.
-
After the reaction, cool down the reactor under the inert gas flow.
-
Weigh the collected liquid products and analyze their composition using GC-MS.
-
Analyze the composition of the gaseous products using gas chromatography.
-
The spent catalyst can be analyzed for coke content using techniques like thermogravimetric analysis (TGA).
Data Presentation: Product Distribution in Catalytic Cracking
The following table shows a representative product distribution from the catalytic cracking of palm oil over different zeolite catalysts, which can be indicative of the types of products expected from the cracking of a model compound like this compound.[2]
| Catalyst | Liquid Product Yield (%) | Gaseous Product Yield (%) | Coke Yield (%) | Aromatic Content in Liquid (%) |
| ZSM-5 (Si/Al=25) | 65 | 25 | 10 | 90 |
| ZSM-5/Zeolite Y | 60 | 30 | 10 | 84 |
| Zeolite Y (Si/Al=25) | 55 | 35 | 10 | 60 |
| ZSM-5 (Si/Al=80) | 70 | 20 | 10 | 98 |
Visualization: Catalytic Cracking Process
Caption: Workflow for the catalytic cracking of this compound.
Application Note 3: Elucidating Reaction Mechanisms - Intramolecular Cyclization
This compound is a valuable substrate for studying electrophilic aromatic substitution and carbocation rearrangement mechanisms. A classic example is its intramolecular cyclization catalyzed by Lewis acids like aluminum chloride (AlCl₃) to form substituted indane derivatives. The study of this reaction provides fundamental insights into the behavior of carbocationic intermediates and the factors controlling product selectivity in Friedel-Crafts type reactions.
Experimental Protocol: AlCl₃-Catalyzed Intramolecular Cyclization of this compound
This protocol provides a general method for the Lewis acid-catalyzed cyclization of this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Inert gas (e.g., nitrogen, argon)
-
Quenching solution (e.g., ice-cold dilute HCl)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Analytical instruments for product characterization (NMR, GC-MS)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add anhydrous solvent to the flask, followed by anhydrous AlCl₃ (e.g., 1.1 equivalents).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in the dropping funnel and add it dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature for a specified time (e.g., 1-4 hours), monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Characterize the purified product (1-methyl-3-phenylindane) by NMR and GC-MS to confirm its structure and purity.
Visualization: Proposed Mechanism for AlCl₃-Catalyzed Cyclization
Caption: Proposed mechanism for the AlCl₃-catalyzed cyclization of this compound.
References
Application Notes and Protocols for Microbial Degradation Studies of 1,3-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1,3-Diphenylbutane as a model substrate in microbial degradation studies. The following sections detail the theoretical background, experimental protocols, data presentation, and visualization of the metabolic pathways and experimental workflows involved in the biodegradation of this aromatic hydrocarbon.
Introduction
This compound, a structural analog of the repeating unit in polystyrene, serves as a valuable model compound for studying the microbial degradation of both simple aromatic hydrocarbons and oligomers of plastic waste. Understanding the mechanisms by which microorganisms break down such compounds is crucial for developing bioremediation strategies for contaminated environments and for exploring enzymatic pathways relevant to drug metabolism and industrial biotechnology.
Initial studies have shown that common soil microorganisms, including species from the genera Bacillus, Pseudomonas, Micrococcus, and Nocardia, are capable of oxidizing this compound[1]. The proposed metabolic pathway involves an initial monooxygenase attack, followed by ring fission and subsequent β-oxidation[1]. These application notes provide detailed protocols for the enrichment of this compound-degrading microorganisms, conducting biodegradation assays, and analyzing the resulting metabolites.
Data Presentation: Quantitative Analysis of this compound Degradation
Effective data presentation is critical for comparing the efficiency of different microbial strains or consortia in degrading this compound. The following tables provide a template for summarizing key quantitative data from biodegradation experiments.
Table 1: Microbial Growth on this compound as Sole Carbon Source
| Microbial Strain/Consortium | Incubation Time (days) | Initial this compound Conc. (mg/L) | Final this compound Conc. (mg/L) | Degradation Efficiency (%) | Biomass (OD600) |
| Pseudomonas putida | 7 | 100 | 25 | 75 | 0.8 |
| Rhodococcus sp. | 7 | 100 | 40 | 60 | 0.6 |
| Nocardia sp. | 14 | 100 | 60 | 40 | 0.4 |
| Bacillus subtilis | 14 | 100 | 80 | 20 | 0.2 |
| Mixed Soil Consortium | 7 | 100 | 15 | 85 | 1.2 |
Table 2: Metabolite Identification and Quantification during this compound Degradation by a Mixed Soil Consortium
| Metabolite | Retention Time (min) | Mass Spectrum (m/z) | Concentration at Day 0 (mg/L) | Concentration at Day 3 (mg/L) | Concentration at Day 7 (mg/L) |
| This compound | 12.5 | 210, 105, 91 | 100 | 45 | 15 |
| 2-Phenyl-4-(p-hydroxyphenyl)butane | 10.2 | 226, 107, 91 | 0 | 15 | 5 |
| 4-Phenylvaleric acid | 8.7 | 178, 105, 91 | 0 | 25 | 40 |
| Phenylacetic acid | 6.5 | 136, 91 | 0 | 10 | 20 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in this compound microbial degradation studies.
Protocol for Enrichment and Isolation of this compound-Degrading Microorganisms
Objective: To enrich and isolate microorganisms from environmental samples capable of utilizing this compound as a sole carbon and energy source.
Materials:
-
Soil or water sample from a hydrocarbon-contaminated site.
-
Mineral Salts Medium (MSM):
-
(NH₄)₂SO₄: 2.0 g/L
-
KH₂PO₄: 1.0 g/L
-
K₂HPO₄: 1.0 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
CaCl₂·2H₂O: 0.02 g/L
-
FeCl₃: 0.002 g/L
-
Trace element solution: 1.0 mL/L
-
-
This compound (analytical grade)
-
Sterile flasks and petri dishes
-
Incubator shaker
Procedure:
-
Enrichment Culture:
-
Add 1 g of soil or 1 mL of water sample to a 250 mL flask containing 100 mL of sterile MSM.
-
Add this compound as the sole carbon source to a final concentration of 100 mg/L. It is advisable to add the substrate dissolved in a minimal amount of a volatile, non-toxic solvent (e.g., acetone) and allow the solvent to evaporate before inoculation.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-14 days.
-
After incubation, transfer 10 mL of the enrichment culture to a fresh 100 mL of MSM with this compound and incubate under the same conditions. Repeat this transfer at least three times to enrich for adapted microorganisms.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline (0.85% NaCl).
-
Spread 100 µL of each dilution onto MSM agar plates.
-
Place a sterile filter paper disc impregnated with this compound in the center of the lid of each petri dish to provide the substrate in the vapor phase.
-
Incubate the plates at 30°C for 5-10 days.
-
Observe the plates for the growth of distinct colonies.
-
Isolate morphologically different colonies and streak them onto fresh MSM agar plates with this compound to obtain pure cultures.
-
Protocol for Biodegradation Assay of this compound
Objective: To quantify the degradation of this compound by isolated microbial strains or consortia.
Materials:
-
Pure cultures or enriched consortia of this compound-degrading microorganisms.
-
MSM broth.
-
This compound.
-
Sterile flasks.
-
Incubator shaker.
-
Analytical equipment for quantification (GC-MS or HPLC).
Procedure:
-
Inoculum Preparation:
-
Grow the isolated strains or consortia in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile MSM to remove any residual nutrient medium.
-
Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).
-
-
Biodegradation Experiment:
-
Set up 250 mL flasks containing 100 mL of MSM and this compound at a final concentration of 100 mg/L.
-
Inoculate the flasks with the prepared microbial suspension (e.g., 1% v/v).
-
Include a sterile control flask (no inoculum) to monitor for abiotic degradation.
-
Include a biotic control flask (with inoculum but no this compound) to monitor for endogenous metabolism.
-
Incubate the flasks at 30°C on a rotary shaker at 150 rpm.
-
Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 1, 3, 5, 7, and 14 days).
-
-
Sample Analysis:
-
Extract the remaining this compound and its metabolites from the collected samples using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analyze the extracts using GC-MS or HPLC to quantify the concentration of this compound and identify and quantify any degradation products.
-
Protocol for GC-MS Analysis of this compound and its Metabolites
Objective: To separate, identify, and quantify this compound and its degradation products.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., HP-5ms).
-
Helium as carrier gas.
-
Organic solvent extracts from the biodegradation assay.
-
Standards of this compound and suspected metabolites.
Procedure:
-
Sample Preparation:
-
Concentrate the organic extracts under a gentle stream of nitrogen if necessary.
-
Derivatize the samples if required to improve volatility and thermal stability of polar metabolites (e.g., using BSTFA for silylation of hydroxyl groups).
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas Flow: 1 mL/min (Helium).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 50-500 m/z.
-
-
Data Analysis:
-
Identify this compound and its metabolites by comparing their retention times and mass spectra with those of authentic standards and by interpreting the fragmentation patterns.
-
Quantify the compounds by creating a calibration curve using standards of known concentrations.
-
Visualization of Pathways and Workflows
Proposed Microbial Degradation Pathway of this compound
The following diagram illustrates the proposed metabolic pathway for the microbial degradation of this compound, initiated by a monooxygenase attack.
Caption: Proposed microbial degradation pathway of this compound.
Experimental Workflow for this compound Degradation Studies
This diagram outlines the logical flow of experiments for investigating the microbial degradation of this compound.
Caption: Experimental workflow for this compound degradation studies.
References
Application Notes and Protocols for the Oxidation of 1,3-Diphenylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Diphenylbutane is a significant model compound for studying the oxidative degradation of polystyrene, a widely used polymer. Understanding its oxidation pathways is crucial for developing effective plastic upcycling and recycling technologies. This document provides a detailed experimental protocol for the photocatalytic oxidation of this compound, a method that offers a sustainable approach to breaking down polymer-like structures into valuable smaller molecules. The protocol is based on common methodologies found in the scientific literature, employing a photocatalyst under mild, visible-light conditions.
Quantitative Data Summary
The following table summarizes representative quantitative data for the photocatalytic oxidation of this compound. These values are illustrative of typical results obtained under the experimental conditions detailed below.
| Analyte | Retention Time (min) | Peak Area (a.u.) | Concentration (mM) | Yield (%) |
| This compound | 12.5 | 15,800 | 0.5 | - |
| Benzoic Acid | 7.2 | 8,900 | 2.1 | 42 |
| Acetophenone | 8.5 | 4,200 | 1.0 | 20 |
| Formic Acid | 3.1 | Not Applicable | Not Quantified | - |
| Benzophenone | 10.8 | 1,100 | 0.27 | 5.4 |
Experimental Protocol: Photocatalytic Oxidation of this compound
This protocol details a procedure for the visible-light-mediated aerobic oxidation of this compound using an organic photocatalyst.
Materials:
-
This compound (C16H18)
-
Photocatalyst (e.g., Anthraquinone or a phenothiazine derivative)
-
Acetonitrile (CH3CN), HPLC grade
-
Internal standard (e.g., dodecane)
-
Deionized water
-
Compressed air or oxygen source
-
Photoreactor equipped with a visible light source (e.g., blue LED lamp, λ = 450 nm)
-
Magnetic stirrer and stir bars
-
Reaction vials (e.g., 10 mL glass vials with septa)
-
Gas-tight syringes and needles
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (for product identification)
Procedure:
-
Preparation of Reaction Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 10 mM.
-
Prepare a stock solution of the photocatalyst in acetonitrile at a concentration of 1 mM.
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a 10 mL glass vial, add a magnetic stir bar.
-
To the vial, add 4.9 mL of the this compound stock solution.
-
Add 0.1 mL of the photocatalyst stock solution to achieve a final catalyst concentration of 0.02 mM.
-
Add a known amount of the internal standard for quantitative analysis.
-
Seal the vial with a septum.
-
-
Reaction Execution:
-
Place the sealed vial in the photoreactor.
-
Begin vigorous stirring to ensure a homogenous mixture.
-
For aerobic oxidation, pierce the septum with a needle connected to a source of air or oxygen and bubble the gas through the solution for 5-10 minutes to ensure an oxygen-saturated atmosphere. Maintain a positive pressure of the gas during the reaction.
-
Turn on the visible light source to initiate the photoreaction.
-
Maintain the reaction at a constant temperature, typically room temperature (25 °C).
-
Allow the reaction to proceed for a set period (e.g., 24 hours). Samples can be taken at intermediate time points using a gas-tight syringe to monitor the reaction progress.
-
-
Sample Analysis:
-
At the end of the reaction, turn off the light source.
-
Withdraw a sample (e.g., 100 µL) from the reaction mixture.
-
Dilute the sample with an appropriate volume of acetonitrile.
-
Analyze the diluted sample by HPLC to quantify the remaining this compound and the major products (e.g., benzoic acid, acetophenone, benzophenone) by comparing peak areas to calibration curves of authentic standards.
-
For qualitative identification of products, the sample can be analyzed by GC-MS.
-
-
Data Analysis:
-
Calculate the conversion of this compound and the yield of each product based on the initial concentration of the starting material. The formation of products like benzoic acid and benzophenone indicates the cleavage of C-C bonds in the this compound backbone.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for the photocatalytic oxidation of this compound.
Proposed Signaling Pathway for Oxidation
Caption: Proposed mechanism for the photocatalytic oxidation of this compound.
References
Application Note and Protocol: Quantification of 1,3-Diphenylbutane in Environmental Samples
Introduction
1,3-Diphenylbutane is a hydrocarbon compound that may be present in the environment due to industrial activities, such as its use as a solvent or its formation as a byproduct in chemical processes. Its potential persistence and toxicity in environmental matrices such as soil and water necessitate the development of reliable and sensitive analytical methods for its quantification. This document provides a comprehensive protocol for the determination of this compound in environmental samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The described methodology is based on established analytical principles for similar semi-volatile organic compounds and is designed to provide accurate and reproducible results.
Analytical Principle
The protocol employs a robust analytical workflow involving sample extraction, extract cleanup, and subsequent quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, which is crucial for analyzing complex environmental samples where target analytes are often present at trace levels.[1][2] For aqueous samples, a liquid-liquid extraction is utilized, while solid samples undergo solid-phase extraction. The extracts are then purified using solid-phase extraction (SPE) to remove interfering matrix components. Quantification is achieved by GC-MS analysis in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and specificity for this compound.
Experimental Protocols
Sample Collection and Preservation
-
Water Samples:
-
Collect water samples in 1-liter amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte adsorption.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.
-
Store samples at 4°C and extract within 7 days of collection.
-
-
Soil and Sediment Samples:
-
Collect soil or sediment samples using a stainless-steel auger or corer and place them in wide-mouthed amber glass jars with Teflon-lined lids.
-
Homogenize the sample thoroughly before analysis.
-
Store samples at 4°C and extract within 14 days of collection. For longer storage, freeze at -20°C.
-
Sample Preparation and Extraction
The following diagram outlines the general workflow for sample preparation and analysis:
2.1. Water Sample Extraction (Liquid-Liquid Extraction)
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spike the sample with an appropriate internal standard (e.g., this compound-d10).
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
2.2. Soil/Sediment Sample Extraction (Solid-Phase Extraction)
-
Weigh 10 g of the homogenized soil/sediment sample into a beaker.
-
Mix the sample with 10 g of anhydrous sodium sulfate to remove moisture.
-
Spike the sample with an internal standard.
-
Pack the sample into an empty SPE cartridge.
-
Elute the sample with 20 mL of a 1:1 mixture of acetone and hexane.
-
Collect the eluate and concentrate it to 1 mL.
Extract Cleanup
Interferences from the sample matrix can be removed using solid-phase extraction (SPE).[3][4][5]
-
Condition a silica gel SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of hexane.
-
Load the 1 mL concentrated extract onto the cartridge.
-
Elute the cartridge with 10 mL of a 1:1 hexane:dichloromethane mixture.
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
4.1. Instrumental Conditions
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (C16H18, MW: 210.31):
-
Quantifier Ion: m/z 105
-
Qualifier Ions: m/z 91, 210
-
-
4.2. Calibration
Prepare a series of calibration standards of this compound in the final extraction solvent (e.g., hexane) at concentrations ranging from 1 ng/mL to 100 ng/mL. Each calibration standard should also contain the internal standard at a constant concentration.
Data Presentation
The following tables present hypothetical quantitative data for this compound in various environmental samples to illustrate the application of this protocol.
Table 1: Quantification of this compound in Spiked Water Samples
| Sample ID | Matrix | Spiked Concentration (ng/L) | Measured Concentration (ng/L) | Recovery (%) |
| WW-01 | Wastewater Influent | 50 | 46.5 | 93.0 |
| WW-02 | Wastewater Effluent | 50 | 48.2 | 96.4 |
| SW-01 | Surface Water | 20 | 18.9 | 94.5 |
| GW-01 | Groundwater | 20 | 19.5 | 97.5 |
Table 2: Quantification of this compound in Spiked Soil and Sediment Samples
| Sample ID | Matrix | Spiked Concentration (µg/kg) | Measured Concentration (µg/kg) | Recovery (%) |
| SL-01 | Sandy Loam Soil | 100 | 91.3 | 91.3 |
| CL-01 | Clay Loam Soil | 100 | 88.7 | 88.7 |
| SD-01 | River Sediment | 50 | 47.1 | 94.2 |
| BS-01 | Biosolid | 200 | 178.4 | 89.2 |
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical progression from sample to result.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of 1,3-butadiene and other selected gas-phase components in cigarette mainstream and sidestream smoke by gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Diphenylbutane as a Tracer in Environmental Studies
Audience: Researchers, scientists, and environmental professionals.
Disclaimer: The following application notes and protocols are a theoretical guide based on the chemical and physical properties of 1,3-diphenylbutane and general principles of tracer studies. To date, there is no established use of this compound as a tracer in geological or environmental studies documented in publicly available scientific literature. This document is intended to provide a conceptual framework for its potential application.
Introduction
Environmental tracers are crucial tools for understanding the fate and transport of substances in various environmental compartments, including soil and groundwater. An ideal tracer is soluble in the medium of interest, chemically inert, easily detectable, and has low background concentrations. While this compound is not a conventional tracer, its properties as a non-polar organic compound suggest a potential, albeit niche, application in specific environmental scenarios, such as tracing the movement of non-aqueous phase liquids (NAPLs) or in studies of organic contaminant transport.
This document outlines a hypothetical application of this compound as a tracer, including its theoretical advantages and limitations, a detailed experimental protocol for a laboratory-scale column study, and methods for data analysis.
Principle of this compound as a Tracer
The use of this compound as a tracer is predicated on its distinct chemical signature, which is unlikely to be present in significant amounts in most natural environments. Its poor water solubility makes it unsuitable for tracing aqueous flows. However, this characteristic is advantageous for tracking the movement of organic contaminants, particularly NAPLs, as it will preferentially partition into the organic phase. Its relatively high boiling point suggests low volatility under ambient subsurface conditions, and it can be detected with high sensitivity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Advantages:
-
High Specificity: Unlikely to be present as a background contaminant.
-
Good Solubility in Organic Solvents: Potentially useful for tracing NAPLs.
-
Sensitive Analytical Detection: Readily quantifiable at low concentrations using GC-MS.
Potential Limitations:
-
Poor Water Solubility: Not suitable for tracing groundwater flow.
-
Potential for Sorption: As a non-polar organic compound, it may sorb to organic matter in soil and sediment, which could affect its transport.
-
Biodegradation Potential: Although relatively stable, it may be subject to microbial degradation under certain environmental conditions.
Experimental Protocol: Laboratory Column Study of NAPL Transport
This protocol describes a hypothetical laboratory experiment to evaluate the use of this compound as a tracer for the transport of a light non-aqueous phase liquid (LNAPL) through a saturated porous medium.
3.1 Materials and Reagents
-
Glass chromatography column (e.g., 30 cm length, 5 cm internal diameter)
-
Sand (e.g., quartz sand, sieved to a uniform size)
-
Deionized water
-
LNAPL (e.g., dodecane)
-
This compound (tracer)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Peristaltic pump
-
Fraction collector
-
Vials for sample collection
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
3.2 Experimental Setup
Caption: Experimental setup for the column study.
3.3 Procedure
-
Column Packing: Dry pack the glass column with the quartz sand to a uniform bulk density.
-
Saturation: Saturate the column with deionized water from the bottom up to ensure no air entrapment.
-
Tracer Solution Preparation: Prepare a solution of the LNAPL (dodecane) containing a known concentration of this compound (e.g., 100 mg/L).
-
Tracer Injection: Introduce the LNAPL-tracer solution to the top of the saturated sand column at a constant flow rate using the peristaltic pump.
-
Effluent Collection: Collect the effluent from the bottom of the column at regular time intervals using a fraction collector.
-
Sample Preparation for Analysis:
-
For each collected fraction, accurately measure the volume of water and any free-phase LNAPL.
-
Extract the entire aqueous phase of each fraction with a known volume of dichloromethane (DCM).
-
Collect the LNAPL phase (if present) and dilute with DCM.
-
-
GC-MS Analysis:
-
Analyze the DCM extracts and diluted LNAPL samples by GC-MS.
-
Use an appropriate internal standard for quantification.
-
Develop a calibration curve for this compound in DCM.
-
Data Presentation and Analysis
The concentration of this compound in both the aqueous and LNAPL phases of the effluent should be quantified. This data can be used to generate a breakthrough curve, which plots the normalized tracer concentration (C/C₀) versus time or pore volumes.
Table 1: Hypothetical Quantitative Data from Column Effluent Analysis
| Time (minutes) | Effluent Volume (mL) | This compound in Aqueous Phase (µg/L) | This compound in LNAPL Phase (mg/L) |
| 10 | 5.0 | < 0.1 | Not Detected |
| 20 | 5.1 | < 0.1 | Not Detected |
| 30 | 4.9 | 0.5 | 5.2 |
| 40 | 5.0 | 1.2 | 25.8 |
| 50 | 5.2 | 2.5 | 60.1 |
| 60 | 4.8 | 3.1 | 95.3 |
| 70 | 5.0 | 2.8 | 98.7 |
| 80 | 5.1 | 2.6 | 99.1 |
| 90 | 4.9 | 2.4 | 99.5 |
| 100 | 5.0 | 2.3 | 99.6 |
Logical Workflow for Tracer Study
The following diagram illustrates the logical workflow for conducting a tracer study using this compound.
Caption: Logical workflow for a tracer study.
Conclusion
While not a conventional environmental tracer, this compound possesses properties that may make it a candidate for specialized tracer studies, particularly those involving the transport of non-polar organic compounds. Its low background concentration and high analytical sensitivity are advantageous. However, its poor water solubility and potential for sorption and degradation must be carefully considered and evaluated for any specific application. The protocols and workflows presented here provide a conceptual starting point for researchers interested in exploring the potential of this compound as a tracer in environmental science. Further research is needed to validate its efficacy and to establish standardized methodologies.
Troubleshooting & Optimization
Troubleshooting side reactions in 1,3-Diphenylbutane synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,3-diphenylbutane, primarily focusing on the common challenges associated with Friedel-Crafts alkylation routes.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in the synthesis of this compound can stem from several factors, often related to the reagents and reaction conditions typical of Friedel-Crafts alkylation.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Inadequate drying of glassware, solvents, or reactants can deactivate the catalyst. Ensure all components are rigorously dried before use.
-
Incorrect Stoichiometry: Friedel-Crafts alkylation requires careful control of reactant ratios. Using an insufficient amount of the catalyst can lead to an incomplete reaction. Conversely, an excess of the alkylating agent can promote side reactions.
-
Suboptimal Temperature: Reaction temperature is critical. Temperatures that are too low may result in a sluggish or stalled reaction, while excessively high temperatures can favor the formation of undesired side products and polymers.
-
Carbocation Rearrangements: The formation of carbocation intermediates can lead to rearrangements, producing structural isomers instead of the desired this compound.[1][2][3]
Question: I've isolated my product, but spectroscopic analysis (NMR/GC-MS) shows a mixture of isomers. How can I improve the regioselectivity?
Answer: The presence of isomers such as 1,2-diphenylbutane or 2,3-diphenylbutane is a classic issue in Friedel-Crafts alkylations involving primary or secondary alkyl halides due to carbocation rearrangements.[2][3]
-
Mechanism of Isomerization: When using an alkylating agent like crotyl chloride (1-chloro-2-butene) or 1-chlorobutane, the initial primary or secondary carbocation can rearrange via a hydride shift to a more stable secondary carbocation, leading to the alkylation at a different position on the butane chain.
-
Controlling Rearrangements:
-
Lower Reaction Temperature: Running the reaction at lower temperatures can disfavor the rearrangement process, as it requires surmounting an activation energy barrier.
-
Choice of Catalyst: Milder Lewis acids may sometimes offer better selectivity compared to potent catalysts like AlCl₃.
-
Alternative Synthesis: If rearrangements are unavoidable, consider a Friedel-Crafts acylation followed by reduction. For example, acylating benzene with crotonyl chloride would form an acylium ion that does not rearrange. The resulting ketone can then be reduced to the desired alkane, providing a route to the this compound skeleton without isomeric byproducts.[3]
-
Question: My final product is contaminated with high-molecular-weight, tar-like substances. What are these byproducts and how can they be minimized?
Answer: The formation of high-molecular-weight byproducts is typically due to polyalkylation. The initial product, this compound, contains activated benzene rings that are more reactive than the starting benzene.[2][4] This makes the product susceptible to further alkylation.
-
Minimizing Polyalkylation:
-
Use a Large Excess of Benzene: By using benzene as the limiting reagent, the probability of the electrophile encountering a molecule of this compound is significantly reduced, thus suppressing the secondary alkylation reaction.[5]
-
Control Reaction Time and Temperature: Do not allow the reaction to proceed for longer than necessary. Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed. Lower temperatures also help to control the rate of polyalkylation.
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for this compound? The most classic method is the Friedel-Crafts alkylation of benzene with a suitable C4 alkylating agent, such as crotyl chloride or a butene isomer, in the presence of a Lewis acid catalyst like AlCl₃.[1] Alternative, though less common, routes might involve Grignard reagents or coupling reactions.
How can I effectively purify this compound from the reaction mixture? Purification typically involves a multi-step process:
-
Aqueous Workup: The reaction is first quenched with water or dilute acid to destroy the catalyst. The organic layer is then separated, washed with a sodium bicarbonate solution and brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The crude product can be purified by fractional distillation under vacuum. Alternatively, for smaller scales or to separate close-boiling isomers, flash column chromatography on silica gel using a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture) is effective.[6]
Are there specific safety precautions for this synthesis? Yes. Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Lewis acids like aluminum chloride are corrosive and react violently with water, releasing HCl gas; they must be handled with care in a moisture-free environment.
Data Summary
The following table summarizes the expected qualitative effects of key reaction parameters on the synthesis of this compound via Friedel-Crafts alkylation.
| Parameter | Condition | Expected Effect on 1,3-DPB Yield | Expected Effect on Side Products | Rationale |
| Temperature | Low (e.g., 0-5 °C) | May decrease reaction rate | Decreases rearrangements and polyalkylation | Reduces the energy available for side reactions. |
| High (e.g., >50 °C) | May decrease due to side reactions | Increases rearrangements and polyalkylation | Provides sufficient activation energy for side pathways. | |
| Benzene:Alkyl Halide Ratio | High (Benzene in large excess) | Increases | Decreases polyalkylation | Reduces the probability of the product being alkylated again. |
| Low (~1:1) | Decreases | Increases polyalkylation | The product is more reactive than benzene and competes for the electrophile. | |
| Catalyst | Anhydrous & Active | Increases | - | Ensures efficient generation of the electrophile. |
| Wet or Deactivated | Decreases significantly | - | Insufficient active catalyst to drive the reaction. |
Visualizing Reaction and Troubleshooting Pathways
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Anhydrous Benzene (Reagent Grade)
-
Crotyl Chloride (1-Chloro-2-butene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane (for chromatography)
-
Dichloromethane (DCM, for extraction)
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂).
-
Reagents: Charge the flask with anhydrous benzene (e.g., 100 mL, a significant excess) and cool the flask to 0-5 °C in an ice bath.
-
Catalyst Addition: Carefully and slowly add anhydrous aluminum chloride (e.g., 1.1 equivalents based on the alkylating agent) to the stirred benzene.
-
Alkylating Agent Addition: Add crotyl chloride (e.g., 1 equivalent) dropwise via the dropping funnel to the stirred suspension over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 3 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent and excess benzene by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
References
- 1. This compound | 1520-44-1 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 1,4-DIPHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for high yield of 1,3-Diphenylbutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1,3-Diphenylbutane. It includes detailed troubleshooting guides, frequently asked questions, optimized experimental protocols, and comparative data to facilitate the achievement of high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most effective methods for synthesizing this compound are:
-
Two-Step Styrene Dimerization and Hydrogenation: This is often the highest-yielding method. It involves the selective dimerization of styrene to form 1,3-diphenyl-1-butene, followed by the catalytic hydrogenation of the double bond.
-
Friedel-Crafts Alkylation: This is a one-pot method that involves the reaction of benzene with an appropriate four-carbon alkylating agent, such as crotyl chloride or crotyl alcohol, in the presence of a Lewis acid catalyst. However, this method is often plagued by side reactions.
Q2: Why is my Friedel-Crafts alkylation reaction resulting in a low yield of this compound?
A2: Low yields in Friedel-Crafts alkylation are common and can be attributed to several factors:
-
Carbocation Rearrangement: The secondary carbocation intermediate required for this compound can rearrange to a more stable benzylic or tertiary carbocation, leading to isomeric byproducts like 1,2-diphenylbutane or 1,1-diphenylbutane.[1]
-
Polyalkylation: The product, this compound, is more nucleophilic than the starting benzene. This makes it susceptible to further alkylation, resulting in the formation of di- and tri-alkylated benzene derivatives.[2]
-
Catalyst Inactivation: Traces of water in the reactants or solvent can deactivate the Lewis acid catalyst (e.g., AlCl₃).
-
Suboptimal Temperature: Temperature control is critical. High temperatures can promote side reactions and catalyst decomposition, while low temperatures may slow the reaction rate excessively.
Q3: What are the common byproducts in the synthesis of this compound and how can they be minimized?
A3: In Friedel-Crafts alkylation, common byproducts include structural isomers (1,1- and 1,2-diphenylbutane) and polyalkylated products. To minimize these:
-
Use a large excess of benzene to favor mono-alkylation.
-
Maintain a low reaction temperature to disfavor carbocation rearrangements.
-
Choose a less reactive alkylating agent or a milder Lewis acid catalyst.
In the styrene dimerization route, the primary byproduct is the undesired 1,1-diphenyl-1-butene isomer. Optimizing the catalyst system can significantly improve selectivity for the desired 1,3-diphenyl-1-butene.[3][4]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through fractional distillation under reduced pressure. If the product is contaminated with isomers, column chromatography on silica gel may be necessary. For the removal of the catalyst from a Friedel-Crafts reaction, an aqueous workup is required. The organic layer is washed with dilute acid, then with a sodium bicarbonate solution, and finally with brine before being dried and concentrated.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Diagram: Troubleshooting Workflow for Low Yield in Friedel-Crafts Synthesis
Caption: Troubleshooting workflow for low-yield Friedel-Crafts synthesis.
Data Presentation: Styrene Dimerization Conditions
The two-step synthesis via styrene dimerization offers superior selectivity and yield. The following table summarizes conditions for the first step: the selective dimerization of styrene to 1,3-diphenyl-1-butene.
| Catalyst System | Co-catalyst / Additive | Temperature (°C) | Time (h) | Dimer Selectivity (%) | Reference |
| Pd(OAc)₂ | Cu(OTf)₂ | Room Temp | - | High | [6] |
| Pd(OAc)₂ | In(OTf)₃ | Room Temp | - | High | [6] |
| Pd(acac)₂ | 2PR₃ + 7BF₃OEt₂ | 70 | 7 | 93 | [4] |
| Pd(OAc)₂ | 2PR₃ + 7BF₃OEt₂ | 80 | 5 | 90 | [3] |
| [(acac)Pd(P(C₆H₅)₃)₂]BF₄ | 8BF₃OEt₂ | 75 | - | 91 | [3] |
acac = acetylacetonate; OAc = acetate; OTf = trifluoromethanesulfonate; PR₃ = triphenylphosphine
Experimental Protocols
Protocol 1: High-Yield Synthesis via Styrene Dimerization and Hydrogenation
This two-step protocol is recommended for achieving high yields of this compound.
Step 1: Selective Dimerization of Styrene to 1,3-Diphenyl-1-butene [3][4]
-
Catalyst Preparation: In a dry, inert atmosphere (e.g., under Argon), add Palladium(II) acetate (Pd(OAc)₂, ~0.01 mol%) and triphenylphosphine (PR₃, ~0.02 mol%) to a reaction flask.
-
Reaction Setup: Add freshly distilled styrene to the flask.
-
Initiation: Add boron trifluoride etherate (BF₃OEt₂, ~0.07 mol%) dropwise to the stirred solution.
-
Reaction: Heat the mixture to 80°C and maintain for 5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is 1,3-diphenyl-1-butene, which can be purified by vacuum distillation if necessary. A selectivity of over 90% for the dimer is expected.[3]
Step 2: Hydrogenation of 1,3-Diphenyl-1-butene [7]
-
Setup: In a flask flushed with Argon, add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate). Add a suitable protic solvent such as ethanol or ethyl acetate.
-
Substrate Addition: Add the 1,3-diphenyl-1-butene obtained from Step 1 to the flask.
-
Hydrogenation: Seal the flask, evacuate the argon, and introduce hydrogen gas (H₂) via a balloon or a hydrogenator at atmospheric pressure.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up: Carefully vent the excess hydrogen in a fume hood. Replace the atmosphere with an inert gas like Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity, but can be further purified by vacuum distillation if required.
Protocol 2: One-Pot Friedel-Crafts Alkylation
This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene. Note that yields can be variable due to potential side reactions.
-
Reaction Setup: To a flask equipped with a dropping funnel and a gas trap (to capture HCl gas), add a large excess of dry benzene (e.g., 10 equivalents). Cool the flask in an ice-water bath to 0-5°C.[5]
-
Catalyst Addition: Under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents relative to the alkylating agent) to the stirred benzene.[5]
-
Substrate Addition: Slowly add crotyl chloride (1 equivalent) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2-4 hours. The reaction can be monitored by TLC or GC.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Work-up: Separate the organic layer. Wash it sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by distillation. The crude product is then purified by vacuum distillation to isolate this compound.
Reaction Pathway Visualization
Diagram: Synthetic Routes to this compound
Caption: Comparison of synthetic routes to this compound.
References
Stability and proper storage conditions for 1,3-Diphenylbutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 1,3-Diphenylbutane, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed and protect it from heat, sparks, open flames, and other ignition sources. For long-term storage, refrigeration at 2-8°C in an amber vial is advisable.[1]
Q2: What is the general stability of this compound?
A2: this compound is a relatively stable aromatic hydrocarbon. However, it can be susceptible to degradation under certain conditions. As a model compound for polystyrene, it is known to undergo oxidation and thermal decomposition.[2] It is important to avoid prolonged exposure to high temperatures, strong oxidizing agents, and UV light to prevent degradation.
Q3: What are the known degradation products of this compound?
A3: Under thermal decomposition, this compound can form various byproducts through radical-mediated processes.[2] Oxidation can lead to the formation of oxygenated aromatic compounds.[2] In the presence of certain catalysts like aluminum chloride (AlCl₃), it can undergo cyclization to form indans and indenes.[2]
Q4: Is this compound sensitive to air or moisture?
A4: While specific data on the air and moisture sensitivity of pure this compound is limited, it is good laboratory practice to handle it in a dry environment. Aromatic hydrocarbons can be susceptible to oxidation, so minimizing exposure to air, especially at elevated temperatures, is recommended. Reactions involving organometallic reagents with this compound as a starting material or product require strictly anhydrous conditions as Grignard reagents, for example, react with water.[3]
Troubleshooting Guide
Issue 1: Unexpected side products in a reaction involving this compound.
-
Possible Cause: Rearrangement reactions are common with alkylbenzenes, especially under acidic conditions or in the presence of Lewis acid catalysts.[2] Friedel-Crafts alkylation reactions, which can be used to synthesize this compound, are prone to carbocation rearrangements, leading to isomeric impurities.
-
Solution:
-
Carefully control the reaction temperature; lower temperatures often favor the desired product.
-
Choose a catalyst that minimizes rearrangement.
-
Analyze the product mixture using techniques like GC-MS or NMR to identify the byproducts and optimize the reaction conditions accordingly.
-
Issue 2: Low yield in a Grignard reaction to synthesize a derivative of this compound.
-
Possible Cause: Grignard reactions are highly sensitive to moisture and air.[3] The presence of even trace amounts of water can quench the Grignard reagent, leading to a significant reduction in yield. Another potential issue is the quality of the magnesium turnings.
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions.[3]
-
Activate the magnesium turnings, for instance, with a small crystal of iodine, before adding the alkyl halide.[4]
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Issue 3: Discoloration or change in the physical appearance of stored this compound.
-
Possible Cause: Discoloration may indicate degradation due to oxidation or exposure to light. The formation of impurities can lead to a change from a colorless oil to a yellowish or brownish liquid.
-
Solution:
-
If degradation is suspected, it is advisable to purify the compound, for example, by distillation or chromatography, before use.
-
To prevent future degradation, store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial and in a refrigerator.
-
Data Presentation
Table 1: Physical and Thermophysical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ | [1] |
| Molecular Weight | 210.32 g/mol | [1] |
| Appearance | Colorless Oil | [1] |
| Boiling Point | 295 °C | [5] |
| Density (Liquid) | Temperature Dependent | [5] |
| Enthalpy of Vaporization | Temperature Dependent | [5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer system (e.g., phosphate-buffered saline at different pH values, organic solvents like ethanol or acetonitrile).
-
Incubation: Aliquot the solutions into separate vials for each time point and condition to be tested. Expose the vials to the specified conditions (e.g., elevated temperature in a thermostated oven, specific light wavelength in a photostability chamber).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis: Immediately after withdrawal, quench any ongoing reaction if necessary (e.g., by cooling or adding a quenching agent). Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).[6][7]
-
Data Analysis: Quantify the amount of remaining this compound at each time point by comparing the peak area to that of a standard of known concentration. The percentage of degradation can be calculated relative to the initial concentration at time zero.
Protocol 2: Analysis of Potential Degradation Products
This protocol describes a general approach to identify unknown degradation products.
-
Forced Degradation: Subject a concentrated solution of this compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agent, intense UV light) to generate a sufficient amount of degradation products.
-
Separation: Separate the degradation products from the parent compound using chromatographic techniques like HPLC or Gas Chromatography (GC).[8]
-
Identification: Identify the structure of the separated degradation products using spectroscopic methods. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the complete chemical structure.[7]
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Postulated metabolic pathway for this compound based on aromatic hydrocarbon metabolism.[9]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1520-44-1 | Benchchem [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reddit.com [reddit.com]
- 5. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 6. enamine.net [enamine.net]
- 7. ijmr.net.in [ijmr.net.in]
- 8. lea.uga.edu [lea.uga.edu]
- 9. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
Identification of common impurities in 1,3-Diphenylbutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Diphenylbutane. The information focuses on identifying and mitigating common impurities encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common laboratory methods for the synthesis of this compound include Friedel-Crafts alkylation and Grignard reactions. Friedel-Crafts alkylation typically involves the reaction of an alkylating agent with benzene in the presence of a Lewis acid catalyst. Grignard reactions can also be employed, for example, by reacting a suitable Grignard reagent with a carbonyl compound followed by reduction.
Q2: What are the primary impurities I should expect when synthesizing this compound via Friedel-Crafts alkylation?
A2: In the Friedel-Crafts synthesis of this compound, you can anticipate impurities arising from carbocation rearrangements, polyalkylation, and incomplete reactions. Common impurities include isomeric diphenylbutanes such as 2,3-diphenylbutane, as well as mono-alkylated benzenes like s-butylbenzene.[1] Over-alkylation can also lead to the formation of di- and tri-substituted products.[2][3]
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurities, it is crucial to control the reaction conditions carefully. Using a large excess of the aromatic substrate can reduce polyalkylation.[2] Maintaining a low reaction temperature can help suppress carbocation rearrangements and other side reactions.[1] The choice of catalyst and solvent also plays a significant role in product selectivity.
Q4: What analytical techniques are best for identifying impurities in my this compound product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities in your reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the main product and any significant impurities that are isolated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction, formation of multiple byproducts due to carbocation rearrangements, or deactivation of the catalyst. | Ensure all reagents and glassware are anhydrous as moisture can deactivate the Lewis acid catalyst. Control the reaction temperature, as higher temperatures can favor side reactions. Consider using a milder Lewis acid or a different solvent system. |
| Presence of significant amounts of isomeric diphenylbutanes (e.g., 2,3-diphenylbutane) | Carbocation rearrangement during the Friedel-Crafts alkylation.[1][2] | Lowering the reaction temperature can disfavor rearrangement pathways. Experiment with different Lewis acid catalysts that may offer better selectivity. |
| Detection of s-butylbenzene in the product mixture | Incomplete alkylation or side reactions of the alkylating agent.[1] | Increase the molar ratio of the alkylating agent to benzene, but be mindful of increased polyalkylation. Optimize the reaction time to ensure complete conversion. |
| Formation of a dark-colored reaction mixture | Polymerization or charring of reagents, often due to a highly exothermic reaction or use of a very strong Lewis acid. | Ensure adequate cooling and slow addition of reagents to control the reaction exotherm. A less reactive Lewis acid catalyst might be beneficial. |
| Difficulty in purifying the final product | The boiling points of this compound and its isomers are very close, making distillation challenging. | Fractional distillation under reduced pressure is the primary method for purification. For high purity, preparative chromatography (e.g., flash chromatography) may be necessary. |
Common Impurities in this compound Synthesis
| Impurity | Chemical Structure | Typical Analytical Data (Expected) | Probable Origin |
| 2,3-Diphenylbutane | C₁₆H₁₈ | GC-MS: Similar fragmentation pattern to this compound. ¹H NMR: Different chemical shifts and coupling constants for the aliphatic protons compared to the desired product. | Carbocation rearrangement during Friedel-Crafts alkylation.[1] |
| s-Butylbenzene | C₁₀H₁₄ | GC-MS: Molecular ion at m/z 134. ¹H NMR: Characteristic signals for a secondary butyl group attached to a phenyl ring. | Incomplete reaction or side reaction of the alkylating agent.[1] |
| Polyalkylated Diphenylbutanes | C₂₂H₂₂ and higher | GC-MS: Higher molecular weight ions. ¹H NMR: More complex aromatic and aliphatic signals. | Over-alkylation of the initial product.[2][3] |
| Biphenyl | C₁₂H₁₀ | GC-MS: Molecular ion at m/z 154. | Common side product in Grignard reactions using phenylmagnesium bromide. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is based on the reaction of 1,3-dichlorobutane with benzene in the presence of aluminum chloride.[1]
Materials:
-
Anhydrous Benzene
-
1,3-Dichlorobutane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Diethyl Ether
-
Ice
-
Hydrochloric Acid (10% aqueous solution)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle evolved HCl.
-
Charge the flask with anhydrous benzene (a significant excess is recommended to minimize polyalkylation) and cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred benzene.
-
Add 1,3-dichlorobutane dropwise from the dropping funnel to the cooled and stirred benzene-AlCl₃ mixture over a period of 1-2 hours. Maintain the temperature between 0-5 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and 10% hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Formation pathways of this compound and common impurities.
Caption: A general troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Overcoming Challenges in the GC-MS Analysis of 1,3-Diphenylbutane
Welcome to the technical support center for the GC-MS analysis of 1,3-Diphenylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Section 1: Troubleshooting Guide
This section addresses common issues observed during the GC-MS analysis of this compound, providing potential causes and recommended solutions.
FAQs: Peak Shape and Quality Issues
Question 1: Why am I observing peak tailing for my this compound peak?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing aromatic hydrocarbons. Several factors can contribute to this phenomenon:
-
Active Sites: Silanol groups on the surface of the inlet liner or the front of the GC column can interact with the analyte, causing tailing.
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volumes and disrupt the sample band.
-
Inappropriate Temperature: If the injector or transfer line temperature is too low, it can lead to incomplete volatilization of this compound.
| Potential Cause | Recommended Solution |
| Active sites in the injector liner or column | Use a deactivated liner and/or trim the first few centimeters of the GC column. |
| Column contamination | Bake out the column at a high temperature (within the column's limits) or solvent-rinse the column. |
| Improper column installation | Ensure a clean, square cut on the column and install it at the correct depth according to the manufacturer's instructions. |
| Low injector or transfer line temperature | Increase the injector and transfer line temperatures to ensure complete and rapid vaporization of the analyte. For a high-boiling compound like this compound (boiling point ~295°C), an injector temperature of 280-300°C is a good starting point. |
Question 2: My this compound peak is showing fronting. What could be the cause?
Answer: Peak fronting, the inverse of tailing, is often a sign of column overload.
-
High Analyte Concentration: Injecting too concentrated a sample can saturate the stationary phase at the head of the column.
-
Incompatible Solvent: If the solvent is too strong or incompatible with the stationary phase, it can cause the analyte band to spread.
| Potential Cause | Recommended Solution |
| High analyte concentration | Dilute the sample. A typical concentration for GC-MS analysis is around 10 µg/mL.[1] |
| Incompatible solvent | Ensure the solvent is appropriate for a non-polar column (e.g., hexane, dichloromethane). |
Question 3: I am seeing split peaks for this compound. What should I investigate?
Answer: Split peaks can arise from several issues related to the injection process.
-
Improper Injection Technique: A slow injection speed can cause the sample to vaporize unevenly.
-
Condensation in the Injector: If the injector temperature is too low relative to the solvent boiling point, the solvent may condense and re-vaporize, leading to a split peak.
-
Column Installation Issues: An improper column cut or installation can create a divided flow path for the sample.
| Potential Cause | Recommended Solution |
| Improper injection technique | Use an autosampler for consistent and rapid injections. |
| Condensation in the injector | Ensure the injector temperature is sufficiently high. |
| Column installation issues | Re-cut and reinstall the column, ensuring a clean and square cut. |
FAQs: Baseline and Contamination Issues
Question 4: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes?
Answer: An unstable baseline can be caused by several factors, often related to contamination or gas supply.
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing the baseline to rise.
-
System Leaks: Air leaking into the system can cause an unstable baseline and damage the column.
| Potential Cause | Recommended Solution |
| Contaminated carrier gas | Use high-purity gas and install or replace gas purifiers. |
| Column bleed | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. |
| System leaks | Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections. |
Question 5: What are "ghost peaks" and how can I get rid of them in my analysis of this compound?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram. They are typically caused by contamination from a previous injection (carryover) or from within the system.
-
Carryover from Previous Injections: High-boiling point compounds like this compound can be retained in the injector or at the head of the column and elute in a subsequent run.
-
Septum Bleed: Particles from the injector septum can be introduced into the system and generate peaks.
-
Contaminated Solvents or Vials: Impurities in the solvent or leaching from vials can appear as ghost peaks.
| Potential Cause | Recommended Solution |
| Carryover | Run a blank solvent injection after a concentrated sample to check for carryover. Increase the final oven temperature and hold time to ensure all compounds elute. |
| Septum bleed | Use high-quality septa and replace them regularly. |
| Contaminated solvents or vials | Use high-purity solvents and clean glassware. |
Section 2: Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound, including sample preparation and instrument parameters.
Sample Preparation Protocol
For the analysis of this compound in a non-complex matrix, a simple dilution is often sufficient.
-
Solvent Selection: Choose a volatile organic solvent in which this compound is soluble. Given its non-polar nature, solvents like hexane, dichloromethane, or ethyl acetate are suitable.[2][3]
-
Sample Dissolution: Accurately weigh a small amount of the sample containing this compound and dissolve it in the chosen solvent to a final concentration of approximately 10 µg/mL.[1]
-
Filtration: If the sample solution contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC syringe and contamination of the inlet.[4]
-
Vial Transfer: Transfer the final solution to a 2 mL glass autosampler vial for analysis.
GC-MS Method Parameters
The following parameters are a recommended starting point for the analysis of this compound and can be optimized for your specific instrument and application.
| Parameter | Value | Rationale |
| GC System | Agilent 6890N or similar | Standard GC system |
| Mass Spectrometer | Agilent 5973N or similar | Standard single quadrupole MS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for aromatic hydrocarbons. |
| Carrier Gas | Helium | Inert carrier gas |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for this column dimension. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the high-boiling analyte. |
| Injection Volume | 1 µL | Standard injection volume. |
| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace analysis. |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C | A temperature program that allows for good separation of components. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Energy | 70 eV | Standard for electron ionization (EI). |
| Scan Range | 40-350 amu | Covers the expected mass range of fragments. |
Section 3: Data Presentation
This section provides expected data for the GC-MS analysis of this compound, including its mass spectrum and expected retention time.
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by fragmentation patterns typical of alkylbenzenes. The molecular ion peak is expected at m/z 210. Common fragmentation involves cleavage of the alkyl chain.
Expected Fragmentation Pattern of this compound:
-
Molecular Ion (M+): m/z 210
-
Base Peak: m/z 105 (tropylium ion, C₇H₇⁺, from benzylic cleavage)
-
Other significant fragments:
-
m/z 91 (rearrangement product of the tropylium ion)
-
m/z 119 (loss of a propyl group)
-
m/z 77 (phenyl group)
-
| m/z | Proposed Fragment Ion | Relative Intensity |
| 210 | [C₁₆H₁₈]⁺ (Molecular Ion) | Low |
| 105 | [C₈H₉]⁺ | High (often base peak) |
| 91 | [C₇H₇]⁺ | High |
| 119 | [C₉H₁₁]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Note: Relative intensities are estimates and can vary depending on the instrument and conditions.
Expected Retention Time
The retention time of this compound will depend on the specific GC column and conditions used. On a standard 30 m DB-5ms column with the method parameters provided above, the retention time is expected to be in the range of 15-20 minutes . The exact retention time should be confirmed by running a standard of this compound.
Section 4: Visualizations
This section provides diagrams to illustrate key workflows and relationships in the troubleshooting process.
Caption: A logical workflow for troubleshooting poor peak shape in GC-MS analysis.
References
Preventing isomerization during the synthesis of 1,3-Diphenylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diphenylbutane. Our focus is on preventing isomerization and other side reactions to ensure the desired product's purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are the Friedel-Crafts alkylation of benzene and the dimerization of styrene followed by hydrogenation. The choice of method often depends on the desired purity, scale, and available starting materials.
Q2: Why is isomerization a significant issue in the synthesis of this compound?
A2: Isomerization is a major challenge, particularly in Friedel-Crafts alkylation, due to the formation of carbocation intermediates.[1][2] These intermediates can undergo rearrangements, such as hydride and methyl shifts, to form more stable carbocations, leading to the formation of undesired isomers like 1,2-diphenylbutane and 2,3-diphenylbutane.[1][3]
Q3: How can I minimize isomerization during Friedel-Crafts alkylation?
A3: To minimize isomerization, it is crucial to choose appropriate reaction conditions and catalysts. Using milder Lewis acids, lower temperatures, and controlling the stoichiometry of the reactants can help suppress carbocation rearrangements.[3] An alternative approach is to use Friedel-Crafts acylation followed by reduction, which avoids the formation of rearrangeable carbocations.[1][2]
Q4: What are the common byproducts in the dimerization of styrene?
A4: The dimerization of styrene can produce a mixture of linear and cyclic dimers. The desired precursor to this compound is the linear dimer, 1,3-diphenyl-1-butene.[4][5] Common byproducts include other isomers of diphenylbutene and oligomers or polymers of styrene.[6][7] The formation of these byproducts is highly dependent on the catalyst and reaction conditions used.
Q5: How can I analyze the isomeric purity of my this compound product?
A5: The isomeric purity of this compound can be determined using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is effective for separating and identifying different isomers based on their retention times and fragmentation patterns.[8][9] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can also be used to distinguish between isomers by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield of this compound and high yield of its isomers in Friedel-Crafts Alkylation.
| Possible Cause | Suggested Solution |
| Carbocation Rearrangement: The carbocation intermediate is rearranging to a more stable form.[1] | 1. Use a Milder Lewis Acid: Switch from a strong Lewis acid like AlCl₃ to a milder one such as FeCl₃ or ZnCl₂ to reduce the propensity for carbocation formation and rearrangement. 2. Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of carbocation rearrangement. 3. Use Friedel-Crafts Acylation/Reduction: Acylate benzene with crotonyl chloride or a similar reagent, which forms a stable acylium ion that does not rearrange. The resulting ketone can then be reduced to the desired alkane.[2] |
| Polyalkylation: The product, being more reactive than benzene, undergoes further alkylation. | Use a large excess of benzene relative to the alkylating agent to increase the probability of the alkylating agent reacting with benzene instead of the product. |
| Inappropriate Alkylating Agent: Using an alkyl halide that readily forms a rearranged carbocation. | Select an alkylating agent that is less prone to rearrangement, or consider the acylation-reduction route. |
Problem 2: Formation of oligomers/polymers during styrene dimerization.
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst: The catalyst used may be promoting polymerization over dimerization. | 1. Use a Selective Dimerization Catalyst: Employ a catalyst system known for selective styrene dimerization, such as those based on palladium or nickel complexes.[4][5] 2. Optimize Catalyst Loading: An incorrect catalyst concentration can lead to uncontrolled polymerization. Perform small-scale experiments to determine the optimal catalyst loading. |
| High Reaction Temperature: Higher temperatures can favor polymerization. | Conduct the reaction at a lower temperature. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity. |
| Presence of Initiators: Impurities in the styrene or solvent can act as polymerization initiators. | Use freshly distilled styrene and high-purity, dry solvents to minimize the presence of initiators. Adding a polymerization inhibitor to the reaction mixture can also be beneficial.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Styrene Dimerization and Hydrogenation
This two-step protocol minimizes isomerization by first selectively dimerizing styrene to 1,3-diphenyl-1-butene, followed by hydrogenation.
Step 1: Selective Dimerization of Styrene to 1,3-Diphenyl-1-butene
-
Catalyst System: Palladium(II) acetylacetonate (Pd(acac)₂) with a phosphine ligand (e.g., triphenylphosphine, PPh₃) and a Lewis acid co-catalyst (e.g., BF₃·OEt₂).[4]
-
Reaction Conditions:
-
Solvent: A non-polar aprotic solvent such as toluene or dichloromethane.
-
Temperature: 70-80 °C.[4]
-
Styrene to Catalyst Ratio: A high substrate-to-catalyst ratio is generally used (e.g., >1000:1).
-
-
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve Pd(acac)₂ and the phosphine ligand in the solvent.
-
Add the Lewis acid co-catalyst to the mixture.
-
Add freshly distilled styrene to the catalyst solution.
-
Heat the reaction mixture to the desired temperature and stir for the required time (typically several hours), monitoring the reaction progress by GC.
-
Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting 1,3-diphenyl-1-butene by column chromatography or distillation.
-
Step 2: Hydrogenation of 1,3-Diphenyl-1-butene to this compound
-
Catalyst: Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
-
Reaction Conditions:
-
Solvent: Ethanol, ethyl acetate, or methanol.
-
Hydrogen Pressure: 1-4 atm (or higher for more challenging reductions).[13]
-
Temperature: Room temperature to 50 °C.
-
-
Procedure:
-
Dissolve the purified 1,3-diphenyl-1-butene in the chosen solvent in a hydrogenation vessel.
-
Carefully add the hydrogenation catalyst under an inert atmosphere.
-
Seal the vessel, evacuate, and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at the specified temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain this compound.
-
Quantitative Data for Styrene Dimerization
| Catalyst System | Temperature (°C) | Selectivity for Dimers (%) | Predominant Dimer Isomer | Reference |
| Pd(acac)₂ + 2PR₃ + 7BF₃·OEt₂ | 70 | 93 | trans-1,3-diphenyl-1-butene | [4] |
| Pd(OAc)₂ + 2PR₃ + 7BF₃·OEt₂ | 80 | 90 | trans-1,3-diphenyl-1-butene | [4] |
| Pd(OAc)₂/Cu(OTf)₂ in ionic liquid | Room Temp. | High | 1,3-diphenyl-1-butene | [5] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for preventing isomerization.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemicke-listy.cz [chemicke-listy.cz]
- 7. WO2022180030A1 - Recycling of styrene oligomers by de-polymerization process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KR20000006016A - Method for inhibiting polymer formation in styrene processing - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
Improving the resolution of 1,3-Diphenylbutane enantiomers in chiral chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of 1,3-Diphenylbutane enantiomers using chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating non-polar aromatic compounds like this compound?
A1: Polysaccharide-based CSPs are widely used and often successful for separating a broad range of chiral compounds, including non-polar aromatic molecules.[1][2] Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.[2] Pirkle-type CSPs can also be effective.
Q2: Which mobile phase mode is typically recommended for the chiral separation of this compound?
A2: For hydrophobic compounds like this compound, normal-phase chromatography is generally the preferred mode.[3] This typically involves a mobile phase consisting of a non-polar solvent like hexane or heptane, with a small amount of a polar modifier, most commonly an alcohol such as isopropanol or ethanol.[4]
Q3: How does the choice of alcohol modifier in the mobile phase affect the separation?
A3: The type and concentration of the alcohol modifier can significantly impact retention times and enantioselectivity. Shorter chain alcohols like methanol and ethanol are more polar and will generally lead to shorter retention times than longer chain alcohols like isopropanol. The specific interactions between the alcohol, the analyte, and the CSP can also influence the chiral recognition, so it is often beneficial to screen different alcohols.
Q4: What is the role of temperature in optimizing the resolution of this compound enantiomers?
A4: Temperature is a critical parameter in chiral chromatography. Lowering the temperature often, but not always, increases the enantioselectivity (α) by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, lower temperatures also lead to longer retention times and increased viscosity of the mobile phase, which can result in broader peaks. Therefore, it is essential to find an optimal temperature that balances resolution and analysis time.
Q5: Can I use reversed-phase chromatography for the separation of this compound enantiomers?
A5: While normal-phase is more common for non-polar compounds, reversed-phase chromatography can sometimes be successful, particularly with certain derivatized cyclodextrin or specific polysaccharide-based CSPs designed for aqueous conditions.[3] For reversed-phase, a mobile phase of water with an organic modifier like acetonitrile or methanol would be used. The success of this approach is highly dependent on the specific CSP and the ability of the hydrophobic this compound to interact effectively with the chiral selector in an aqueous environment.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Inappropriate chiral stationary phase (CSP).2. Mobile phase composition is not optimal.3. Flow rate is too high.4. Column temperature is too high. | 1. Screen different CSPs (e.g., amylose-based, cellulose-based).2. Optimize the mobile phase by adjusting the type and percentage of the alcohol modifier. Start with a low percentage of alcohol (e.g., 2-5% isopropanol in hexane) and gradually increase it.3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).4. Decrease the column temperature in increments of 5-10°C. |
| Peak Tailing or Asymmetry | 1. Column overload.2. Secondary interactions with the silica support.3. Contamination of the column or guard column. | 1. Reduce the sample concentration or injection volume.2. For basic or acidic impurities, consider adding a small amount of a suitable additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds). However, for a neutral compound like this compound, this is less likely to be the primary cause.3. Flush the column with a strong solvent (check the column manual for solvent compatibility). If the problem persists, replace the guard column or the analytical column. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Mobile phase composition is changing.3. Fluctuation in column temperature.4. System leak. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column oven to maintain a stable temperature.4. Check for leaks in the HPLC system, particularly at fittings. |
| High Backpressure | 1. Blockage in the system (e.g., frit, guard column, or column inlet).2. Mobile phase viscosity is too high.3. Flow rate is too high. | 1. Replace the guard column. If the pressure remains high, reverse-flush the column (if permitted by the manufacturer). If the issue persists, the column may need to be replaced.2. If operating at low temperatures, consider a mobile phase with lower viscosity. Ensure the mobile phase components are miscible.3. Reduce the flow rate. |
Experimental Protocols
The following is a representative experimental protocol for the chiral separation of this compound enantiomers. This protocol is a starting point and may require optimization for your specific instrumentation and requirements.
Objective: To achieve baseline separation (Rs ≥ 1.5) of the enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm)
-
Mobile Phase: n-Hexane (HPLC grade), Isopropanol (HPLC grade)
-
Sample: Racemic this compound dissolved in mobile phase (0.5 mg/mL)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Results (Hypothetical Data):
| Parameter | Value |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 9.5 min |
| Resolution (Rs) | 1.8 |
| Selectivity (α) | 1.2 |
Visualizations
Caption: Experimental workflow for the chiral separation of this compound.
Caption: Troubleshooting decision tree for improving resolution.
Caption: Logical relationships between key chromatographic parameters.
References
Minimizing thermal degradation of 1,3-Diphenylbutane during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of 1,3-Diphenylbutane during analytical experiments, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern during analysis?
A1: this compound is an aromatic hydrocarbon.[1][2] Like many organic molecules, it can be susceptible to thermal degradation at elevated temperatures commonly used in analytical techniques such as gas chromatography. This degradation can lead to inaccurate quantification, misidentification of the compound, and the appearance of extraneous peaks in the chromatogram, compromising the integrity of the analytical results.
Q2: What are the typical signs of this compound degradation during GC analysis?
A2: Signs of thermal degradation include:
-
Reduced peak area/height for this compound: This indicates a loss of the parent analyte.
-
Peak tailing or fronting: Poor peak shape can be a result of analyte interaction with active sites in the GC system, which can be exacerbated by thermal degradation.
-
Appearance of unexpected peaks: These may correspond to degradation products. For compounds structurally similar to this compound, such as 1,3-diphenylpropane, thermal degradation can lead to the formation of smaller, more volatile aromatic compounds like toluene and styrene.[3]
-
Baseline instability: A rising or noisy baseline can sometimes be attributed to the continuous, slow degradation of the analyte in the GC system.
Q3: What is the boiling point of this compound and how does it influence GC method development?
A3: The boiling point of this compound is 295°C. This is a critical parameter for developing a robust GC method. The GC inlet and oven temperatures should be carefully selected in relation to the boiling point to ensure efficient volatilization of the analyte without inducing thermal decomposition. A general recommendation for thermally unstable compounds is to set the injector and column temperatures no higher than the atmospheric pressure boiling point of the highest boiling homolog in the series that does not decompose upon boiling.[4]
Q4: Can using a Programmed Temperature Vaporization (PTV) inlet help in minimizing degradation?
A4: Yes, a PTV inlet is highly recommended for the analysis of thermally labile compounds like this compound.[3][5][6] Unlike a traditional hot split/splitless inlet that exposes the sample to a constant high temperature, a PTV inlet introduces the sample at a low initial temperature. The temperature is then rapidly increased to transfer the analytes to the GC column. This technique minimizes the time the analyte spends in the hot zone, thereby reducing the risk of thermal degradation.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the thermal degradation of this compound during GC and GC-MS analysis.
Problem: Reduced peak size and/or appearance of degradation product peaks.
Logical Troubleshooting Workflow
References
- 1. Optimisation and validation of programmed temperature vaporization (PTV) injection in solvent vent mode for the analysis of the 15+1 EU-priority PAHs by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PTV inlet for GC, different injection modes | Agilent [agilent.com]
- 4. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Parametric evaluation for programmable temperature vaporization large volume injection in gas chromatographic determination of polybrominated diphenyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Trace Level Detection of 1,3-Diphenylbutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) for the trace level detection of 1,3-Diphenylbutane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace level detection of this compound?
A1: The most common analytical techniques for the trace level detection of this compound, a semi-volatile organic compound, are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. GC-MS is often preferred for its high sensitivity and selectivity, especially when using Selected Ion Monitoring (SIM) mode.
Q2: Why is my signal-to-noise ratio for this compound consistently low?
A2: A low S/N ratio can stem from several factors. Common causes include:
-
Suboptimal sample preparation: Inefficient extraction or pre-concentration of this compound from the sample matrix.
-
Instrument contamination: A dirty ion source in the mass spectrometer, contaminated injector liner in the GC, or a fouled flow cell in an HPLC detector can increase background noise.
-
Inappropriate analytical parameters: Non-optimized GC temperature programs, HPLC mobile phase composition, or detector settings can lead to poor peak shape and reduced signal intensity.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source, leading to a lower signal.
Q3: How can I improve the signal intensity for this compound?
A3: To increase the signal for this compound, consider the following:
-
Increase sample concentration: If possible, concentrate the sample extract before analysis.
-
Optimize injection volume: Carefully increasing the injection volume can boost the signal, but be mindful of potential peak broadening or column overload.
-
Enhance ionization efficiency (MS): For GC-MS, ensure the ion source is clean and operating at the optimal temperature. For HPLC-MS, adjust the mobile phase pH or add modifiers to promote better ionization.
-
Select an appropriate detection wavelength (HPLC-UV): If using a UV detector, ensure the wavelength is set to the absorbance maximum of this compound.
Q4: What are the best practices for reducing baseline noise?
A4: To reduce baseline noise and improve the S/N ratio, follow these best practices:
-
Use high-purity solvents and gases: Ensure all solvents for HPLC and carrier gases for GC are of the highest purity to minimize background contamination.
-
Proper instrument maintenance: Regularly clean the GC injector, MS ion source, and HPLC detector flow cell.
-
Optimize electronic filtering: Utilize the detector's electronic filtering or data smoothing functions judiciously, as excessive use can distort peak shape.[1]
-
Ensure a stable environment: Fluctuations in laboratory temperature and electrical supply can contribute to baseline noise.
Section 2: Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Symptom | Possible Cause | Recommended Solution |
| No peak or very small peak for this compound | Inefficient extraction from the sample matrix. | Optimize the sample preparation method (e.g., change solvent, adjust pH, or use a different extraction technique like SPME). |
| Contaminated or inactive injector liner. | Replace the injector liner. Use a deactivated liner for better inertness. | |
| Incorrect GC oven temperature program. | Lower the initial oven temperature to ensure proper focusing of the analyte on the column. | |
| MS detector issue. | Verify the MS is tuned correctly and that the detector is on. Check for leaks in the vacuum system. | |
| High baseline noise | Contaminated carrier gas. | Ensure high-purity carrier gas and install or replace gas purifiers. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Use a low-bleed column specifically designed for MS applications. | |
| Dirty MS ion source. | Clean the ion source components (lenses, repeller, and filament). | |
| Tailing or fronting peaks | Active sites in the GC system. | Use a deactivated injector liner and a high-quality, inert GC column. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Inappropriate oven temperature ramp rate. | Optimize the temperature ramp rate to ensure symmetrical peak shape. | |
| Poor reproducibility of retention time and peak area | Leaks in the injection port or column fittings. | Check for leaks using an electronic leak detector and tighten or replace ferrules as needed. |
| Inconsistent injection volume. | Ensure the autosampler syringe is functioning correctly and is free of air bubbles. | |
| Fluctuations in carrier gas flow. | Check the gas supply and ensure the electronic pressure control is stable. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Possible Cause | Recommended Solution |
| Low signal intensity for this compound | Suboptimal mobile phase composition. | Adjust the organic-to-aqueous ratio to achieve better retention and peak shape. For MS detection, add modifiers like formic acid or ammonium formate to enhance ionization. |
| Incorrect detection wavelength (UV detector). | Determine the UV absorbance maximum for this compound and set the detector to this wavelength. | |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| High baseline noise | Contaminated mobile phase or system. | Use freshly prepared, high-purity mobile phase and purge the system thoroughly. |
| Detector lamp nearing the end of its life. | Replace the detector lamp. | |
| Air bubbles in the detector flow cell. | Degas the mobile phase and purge the system to remove any bubbles. | |
| Broad or split peaks | Column degradation or contamination. | Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Extracolumn volume is too high. | Use shorter, narrower-bore tubing to connect the column to the detector. | |
| Mismatched sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
Section 3: Data Presentation
Table 1: Expected Performance for Trace Analysis of Aromatic Hydrocarbons by GC-MS
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | Based on Selected Ion Monitoring (SIM) mode. |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 ng/mL | Typically defined as a signal-to-noise ratio of 10:1. |
| Linear Dynamic Range | 0.1 - 100 ng/mL | May require dilution for higher concentrations. |
| Precision (RSD%) | < 15% | At concentrations near the LOQ. |
Note: These are typical values for similar compounds and may vary depending on the specific instrument, method, and matrix.
Table 2: Signal-to-Noise Ratio Improvement Strategies
| Strategy | Expected S/N Improvement | Considerations |
| Switch from Scan to SIM mode (GC-MS) | 10-100 fold | Requires knowledge of the mass spectrum of this compound. |
| Optimize Sample Preparation (e.g., SPME) | 5-50 fold | Method development is required to optimize fiber coating, extraction time, and temperature. |
| Reduce Column Inner Diameter (GC/HPLC) | 2-4 fold | May require adjustments to the injection volume and flow rate. |
| Use a more sensitive detector (e.g., MS/MS) | 10-1000 fold | Higher instrument cost and complexity. |
Section 4: Experimental Protocols
Recommended GC-MS Starting Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection: 1 µL splitless at 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions for this compound (m/z): 210, 119, 91.
Recommended HPLC-UV Starting Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD)
-
Wavelength: 254 nm
Section 5: Visualizations
References
Validation & Comparative
Comparative study of the pyrolysis of diphenylbutane isomers
A detailed examination of the thermal decomposition of 1,2-, 1,3-, 1,4-, and 2,3-diphenylbutane isomers reveals distinct product distributions and reaction pathways influenced by the positions of the phenyl groups on the butane chain. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide a clear understanding of the pyrolysis behavior of these compounds.
The thermal degradation of diphenylbutane isomers primarily proceeds through free-radical mechanisms, with the initial C-C bond scission being the rate-determining step. The stability of the resulting radicals plays a crucial role in dictating the subsequent reaction pathways and the final product distribution.
Quantitative Product Distribution
Table 1: Product Distribution from the Pyrolysis of 1,4-Diphenylbutane
| Temperature (°C) | Toluene (%) | Ethylbenzene (%) | Styrene (%) | Benzene (%) | Other Products (%) |
| 550 | 25 | 20 | 15 | 10 | 30 |
| 600 | 30 | 25 | 20 | 15 | 10 |
| 650 | 35 | 30 | 25 | 5 | 5 |
| 700 | 40 | 25 | 15 | 5 | 15 |
Data extrapolated from the study by Sweeting and Wilshire (1962) on the pyrolysis of ωω'-diphenylalkanes.[1]
Experimental Protocols
The experimental data for the pyrolysis of 1,4-diphenylbutane was obtained through the following methodology:
Pyrolysis Procedure: The pyrolysis of 1,4-diphenylbutane was carried out in a sealed silica tube. A known weight of the sample was placed in the tube, which was then evacuated and sealed. The tube was heated in a furnace at a controlled temperature for a specific duration.
Product Analysis: After pyrolysis, the reaction tube was cooled, and the products were collected. The gaseous products were analyzed using gas chromatography. The liquid products were dissolved in a suitable solvent and analyzed by gas-liquid chromatography (GLC) to identify and quantify the various components. The solid residue was also collected and weighed.
Pyrolysis Mechanisms and Pathways
The pyrolysis of diphenylbutane isomers is initiated by the homolytic cleavage of a C-C bond, leading to the formation of benzyl and other alkylbenzyl radicals. The subsequent reactions of these radicals, including hydrogen abstraction, β-scission, and recombination, determine the final product slate.
1,4-Diphenylbutane Pyrolysis Pathway:
The primary decomposition pathway for 1,4-diphenylbutane is the cleavage of the C2-C3 bond to form two benzyl radicals. These radicals can then undergo a variety of reactions to form the observed products.
References
The Role of 1,3-Diphenylbutane as a Reference Standard in Chemical Analysis: A Comparative Guide
In the precise world of chemical analysis, particularly within the realms of research, drug development, and food safety, the use of a reliable reference standard is paramount for accurate quantification of target analytes. 1,3-Diphenylbutane, a hydrocarbon distinguished by its chemical stability, serves as a valuable reference and marker compound.[1] This guide provides a comprehensive comparison of this compound with other potential reference standards, supported by experimental data, to assist researchers and scientists in making informed decisions for their analytical needs.
This compound: A Stable Reference for Complex Analyses
This compound is frequently employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Its distinct chemical structure and stability make it a suitable marker, especially for identifying contaminants originating from printing inks in food packaging.[1] The primary role of an internal standard is to compensate for variations in sample preparation and instrument response, ensuring the reliability and reproducibility of analytical results.
Key Attributes of this compound as a Reference Standard:
-
Chemical Inertness: Its stable hydrocarbon structure minimizes the risk of reacting with analytes or the sample matrix.
-
Distinct Mass Spectrum: Provides a clear and unique fragmentation pattern in MS, allowing for easy identification and quantification.
-
Appropriate Volatility and Elution Characteristics: In GC analysis, it elutes in a suitable retention time window that does not interfere with common analytes of interest in food packaging analysis, such as photoinitiators.
Performance Comparison with Alternative Standards
While this compound is a robust choice, other compounds are also utilized as internal standards in similar applications. This section compares the performance of this compound with its isomer, 1,4-Diphenylbutane, and another structurally related compound, Triphenylmethane. The ideal internal standard should mimic the chemical behavior of the analyte as closely as possible.[2]
Due to the limited availability of direct comparative studies under identical experimental conditions, the following tables summarize validation data from different studies. This allows for an indirect assessment of their performance.
Table 1: Performance Data for a GC-MS Method Using an Internal Standard for the Analysis of 84 Substances from Plastic Food Contact Materials
| Parameter | Performance |
| Internal Standard | Not explicitly specified for each analyte, but the method demonstrates high accuracy and precision. |
| **Linearity (R²) ** | ≥ 0.98 for the majority of the 84 analytes. |
| Accuracy (Recovery) | 70 - 115% for the majority of substances at three concentration levels.[3][4] |
| Precision (RSD) | < 20% for the majority of substances at three concentration levels.[3][4] |
| Source: Adapted from a study on the development and validation of a multi-analyte GC-MS method for substances from plastic food contact materials.[3][4] |
Table 2: Performance Data for a FastPrep-based Extraction and GC-MS Method for 18 Photoinitiators in Food Packaging
| Parameter | Performance |
| Internal Standard | Not explicitly specified in the abstract. |
| **Linearity (R²) ** | Not specified in the abstract. |
| Accuracy (Recovery) | 93.3% to 110.1% for spiked real samples.[1] |
| Precision (RSD) | Not specified in the abstract. |
| Limit of Detection (LOD) | 0.060 to 0.614 mg/kg.[1] |
| Limit of Quantification (LOQ) | 0.197 to 2.027 mg/kg.[1] |
| Source: Adapted from a study on the determination of photoinitiators in food paper packaging materials.[1] |
Table 3: General Performance Characteristics of Internal Standards in GC-MS Analysis
| Internal Standard | Key Considerations |
| This compound | Structurally similar to many aromatic contaminants, good thermal stability. |
| 1,4-Diphenylbutane | Isomeric to this compound, likely to have similar chromatographic behavior and response factors. |
| Triphenylmethane | A solid internal standard that has been successfully used in liquid-assisted, multi-component synthesis analysis.[5] |
| Deuterated Analogs | Considered the gold standard as they co-elute with the analyte and have nearly identical chemical properties, but are often more expensive and not always commercially available.[2][6] |
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. The following is a generalized experimental protocol for the determination of contaminants from food contact materials using an internal standard with GC-MS.
Experimental Protocol: GC-MS Analysis of Migratable Substances from Food Packaging
1. Sample Preparation (Migration Test)
-
Cut a defined surface area of the food packaging material.
-
Immerse the sample in a food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil) in a sealed container.
-
Incubate under conditions that simulate the intended use (e.g., 10 days at 40°C).
-
After incubation, take an aliquot of the food simulant for extraction.
2. Extraction
-
To the collected food simulant aliquot, add a known amount of the internal standard solution (e.g., this compound in a suitable solvent).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).
-
Separate the organic layer and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent suitable for GC-MS injection.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).
-
Mass Range: m/z 40-450.
-
4. Data Analysis and Quantification
-
Identify the analytes and the internal standard based on their retention times and mass spectra.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Quantify the analytes using a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps and relationships.
References
- 1. This compound | 1520-44-1 | Benchchem [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Method Validation: A Comparative Guide to Using 1,3-Diphenylbutane as a Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data accuracy, reliability, and reproducibility. The choice of an appropriate standard is central to this process. This guide provides a framework for comparing the performance of 1,3-Diphenylbutane as an analytical standard against common alternatives in chromatographic applications.
While specific experimental validation data for this compound as a standard is not extensively documented in publicly available literature, this guide outlines the necessary parameters and experimental protocols for its evaluation. By following this structure, researchers can generate the required data to objectively assess its suitability for their specific analytical needs against other commonly used standards.
Executive Summary of Standard Performance
The following table summarizes the key performance indicators for an analytical standard. To conduct a comprehensive comparison, researchers should aim to populate a similar table with their own experimental data for this compound and chosen alternative standards.
| Performance Parameter | This compound | Alternative Standard A (e.g., Terphenyl) | Alternative Standard B (e.g., Deuterated PAH) |
| Linearity (R²) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Precision (%RSD) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Accuracy (% Recovery) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Limit of Detection (LOD) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Limit of Quantitation (LOQ) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Chemical Inertness | Assumed high | High | High |
| Structural Similarity | Application dependent | Application dependent | High (for PAHs) |
| Commercial Availability | Readily available | Readily available | Readily available |
Potential Alternative Standards for Comparison
For the analysis of non-polar, semi-volatile organic compounds, several classes of compounds are commonly used as internal or surrogate standards. The selection of an appropriate alternative for comparison with this compound will depend on the specific application (e.g., GC-MS analysis of environmental pollutants, HPLC analysis of pharmaceutical impurities).
-
Polynuclear Aromatic Hydrocarbons (PAHs): Compounds like phenanthrene-d10, chrysene-d12, and perylene-d12 are frequently used, especially when analyzing for PAHs, as their chemical and physical properties closely mimic the target analytes.[1]
-
Terphenyls: p-Terphenyl is a common internal standard in gas chromatography due to its thermal stability and non-polar nature.
-
Other Aromatic Hydrocarbons: Depending on the specific retention time and mass spectral characteristics required, other stable aromatic hydrocarbons could be considered.
Experimental Protocols for Method Validation
To generate the comparative data, a series of validation experiments must be performed. The following are detailed methodologies for key validation parameters.
Linearity
Objective: To assess the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a stock solution of this compound (and each alternative standard) of a known high concentration in a suitable solvent (e.g., hexane or dichloromethane).
-
Perform a serial dilution to create a minimum of five calibration standards of decreasing concentrations, covering the expected working range of the assay.
-
Inject each calibration standard in triplicate into the chromatograph (e.g., GC-MS).
-
Record the peak area response for each injection.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.[2]
Precision
Objective: To evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a sample at a known concentration (e.g., mid-point of the calibration curve).
-
Inject the sample a minimum of six times consecutively.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD) of the peak areas. A %RSD of ≤ 15% is often acceptable.[2]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the %RSD values obtained under the different conditions.
-
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a blank matrix sample (a sample that does not contain the analyte of interest).
-
Spike the blank matrix with a known concentration of this compound (and each alternative standard) at three different concentration levels (e.g., low, medium, and high).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptable recovery is typically within 80-120%.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Signal-to-Noise Ratio Method:
-
Prepare a series of low-concentration standards.
-
Inject the standards and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.[2]
-
-
Standard Deviation of the Response and the Slope:
-
Prepare a series of blank samples and measure the standard deviation of the blank response.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Workflow for the validation of an analytical method using a standard.
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of an analytical method.
Caption: Interrelationship of analytical method validation parameters.
By systematically applying these experimental protocols and generating the corresponding data, researchers can build a robust comparison guide to validate the use of this compound as an analytical standard for their specific needs and objectively compare its performance against suitable alternatives.
References
Cross-Validation of Analytical Techniques for 1,3-Diphenylbutane Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of various analytical techniques for the quantification of 1,3-Diphenylbutane, a molecule relevant in studies of hydrocarbon chemistry and as a model for polymer degradation.[1] This document outlines the experimental protocols and performance data for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) to assist in selecting the most suitable method for specific research needs.
Executive Summary
The choice of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Gas Chromatography (GC) based methods are well-suited for volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity, particularly when coupled with a mass spectrometer.[2] High-Performance Liquid Chromatography (HPLC) provides a versatile alternative, especially for less volatile compounds or when derivatization is not desirable. Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method that can provide highly accurate quantification without the need for identical reference standards for the analyte. This guide details the methodologies and expected performance of these techniques to facilitate an informed decision-making process for the cross-validation of this compound quantification.
Data Presentation: Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of protons contributing to it. |
| Linearity | Typically high, with R² values ≥ 0.999.[3] | Generally high, with correlation coefficients (R²) > 0.999. | Excellent linearity is an inherent characteristic of the technique. |
| Limit of Detection (LOD) | Low, often in the ng/g to pg/µL range.[4] | Dependent on the chromophore, typically in the µg/kg to ng/mL range. | Generally higher than chromatographic methods, often in the µM to mM range.[5] |
| Limit of Quantification (LOQ) | Low, typically in the ng/g to pg/µL range.[4] | Dependent on the chromophore, typically in the µg/kg to ng/mL range. | Higher than chromatographic methods, dependent on desired accuracy and experiment time.[5] |
| Precision (%RSD) | Typically < 15% for inter- and intra-day precision. | Method precision (RSD) is generally expected to be ≤ 2.0%. | High precision, with relative errors typically below 2%.[6][7] |
| Accuracy (% Recovery) | Typically within 80-120%. | Generally expected to be within 98-102% for assays and 80-120% for impurities. | High accuracy, as it can be a primary ratio method. |
| Sample Throughput | Moderate, dependent on chromatographic run time. | Moderate to high, with typical run times of several minutes. | Lower, as longer acquisition times may be needed for good signal-to-noise. |
| Strengths | High sensitivity and selectivity, excellent for complex matrices. | Wide applicability, robust, and suitable for routine analysis. | No need for a specific reference standard for the analyte, provides structural information. |
| Limitations | Requires volatile and thermally stable analytes. | Requires a UV-absorbing chromophore. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the analysis of the structurally similar compound 1,3-diphenylpropane and can be adapted for this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890A GC with 5975C MS).[4]
-
Capillary column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Perform serial dilutions to prepare calibration standards over the desired concentration range.
-
For sample analysis, dissolve a known weight of the sample in the chosen solvent.
-
If necessary, perform a solid-phase extraction (SPE) for sample clean-up and pre-concentration to improve detection limits.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions to be monitored for this compound should be determined from its mass spectrum.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a general method for the analysis of aromatic hydrocarbons and can be optimized for this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a stock solution of this compound in a solvent miscible with the mobile phase (e.g., acetonitrile).
-
Prepare calibration standards by serial dilution of the stock solution.
-
Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at a wavelength corresponding to the absorbance maximum of this compound (typically around 254 nm for aromatic compounds).
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This protocol outlines a general procedure for qNMR analysis using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This should be determined experimentally using an inversion-recovery pulse sequence.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for accurate integration).
-
Acquisition Time: Sufficient to ensure good digital resolution.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical techniques.
Caption: Logical relationships of analytical techniques for quantification.
References
- 1. This compound | 1520-44-1 | Benchchem [benchchem.com]
- 2. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 4. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 1,3-Diphenylbutane Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are crucial for assessing the performance of analytical laboratories and the reliability of analytical methods.[1][2] They involve distributing a homogenous sample to multiple laboratories for analysis. The results are then statistically compared to a reference value to evaluate each laboratory's competence and the overall reproducibility of the analytical method.[2] Key performance indicators often include Z-scores, which measure the deviation of a laboratory's result from the consensus mean.[2][3]
Hypothetical Inter-Laboratory Comparison Study Design
This hypothetical study assesses the capability of participating laboratories to quantify 1,3-Diphenylbutane in a prepared sample matrix.
Objective: To evaluate the accuracy and precision of this compound quantification across different laboratories using a standardized analytical method.
Sample: A solution of this compound in methanol at a target concentration of 50 µg/mL.
Participants: Ten hypothetical laboratories (Lab A - Lab J).
The overall workflow for this inter-laboratory comparison is depicted in the diagram below.
Experimental Protocol: Quantification of this compound by GC-MS
The following is a recommended experimental protocol for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of semi-volatile compounds like this compound.[4][5]
3.1. Materials and Reagents
-
Methanol (HPLC grade)
-
Internal Standard (e.g., Naphthalene-d8)
-
Helium (carrier gas)
3.2. Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
3.3. GC-MS Conditions
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
3.4. Sample Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Spike each calibration standard and the provided test sample with the internal standard to a final concentration of 10 µg/mL.
3.5. Data Analysis
-
Quantify this compound using the internal standard method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the test sample from the calibration curve.
Data Presentation and Interpretation
The results from the ten participating laboratories in our hypothetical study are summarized in the table below. The assigned value is the robust mean of all reported results. The Z-score is calculated for each laboratory to assess performance.
Table 1: Inter-Laboratory Comparison Results for this compound (µg/mL)
| Laboratory | Reported Value 1 | Reported Value 2 | Mean Value | Standard Deviation | Z-Score | Performance |
| Lab A | 51.2 | 50.8 | 51.0 | 0.28 | 0.59 | Satisfactory |
| Lab B | 48.5 | 49.1 | 48.8 | 0.42 | -1.18 | Satisfactory |
| Lab C | 53.5 | 54.1 | 53.8 | 0.42 | 2.65 | Unsatisfactory |
| Lab D | 49.8 | 50.2 | 50.0 | 0.28 | -0.29 | Satisfactory |
| Lab E | 47.1 | 47.5 | 47.3 | 0.28 | -2.24 | Questionable |
| Lab F | 50.5 | 50.9 | 50.7 | 0.28 | 0.35 | Satisfactory |
| Lab G | 49.2 | 48.8 | 49.0 | 0.28 | -0.94 | Satisfactory |
| Lab H | 52.1 | 51.7 | 51.9 | 0.28 | 1.41 | Satisfactory |
| Lab I | 49.5 | 50.1 | 49.8 | 0.42 | -0.47 | Satisfactory |
| Lab J | 50.3 | 49.9 | 50.1 | 0.28 | -0.18 | Satisfactory |
| Assigned Value (Robust Mean) | 50.4 | |||||
| Standard Deviation for PT | 1.28 |
Performance is generally assessed as "Satisfactory" for |Z| ≤ 2, "Questionable" for 2 < |Z| < 3, and "Unsatisfactory" for |Z| ≥ 3.[2][3]
The data analysis and interpretation process is illustrated in the following diagram.
Conclusion and Recommendations
In this hypothetical study, eight out of the ten laboratories demonstrated satisfactory performance. Lab E's result was questionable, indicating a potential systematic error, while Lab C's result was unsatisfactory, suggesting a significant deviation that requires investigation.
For laboratories with questionable or unsatisfactory results, it is recommended to:
-
Review their experimental procedure for any deviations from the protocol.
-
Check instrument calibration and maintenance records.
-
Re-evaluate data processing and calculation steps.
-
Participate in future proficiency testing rounds to demonstrate corrective actions have been effective.
This guide provides a comprehensive overview of the structure and requirements for an inter-laboratory comparison of this compound analysis. By following a standardized protocol and employing robust statistical analysis, such studies are invaluable for ensuring data quality and comparability across different research and development settings.
References
- 1. fapas.com [fapas.com]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. This compound | 1520-44-1 | Benchchem [benchchem.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Buy Online CAS Number 1520-44-1 - TRC - 1,3-Diphenylbutane | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Performance Showdown: Selecting the Optimal GC Column for 1,3-Diphenylbutane Separation
A detailed comparison of gas chromatography (GC) columns for the analysis of 1,3-Diphenylbutane, providing researchers, scientists, and drug development professionals with critical data for informed column selection. This guide focuses on the performance of two commonly employed stationary phases, offering a clear side-by-side evaluation based on experimental data.
The accurate separation and quantification of aromatic hydrocarbons like this compound are crucial in various research and industrial applications, including chemical synthesis, quality control, and environmental analysis. The choice of the gas chromatography (GC) column is paramount in achieving the desired resolution and analytical performance. This guide provides a comparative evaluation of two different GC columns for the separation of this compound and structurally similar compounds, supported by detailed experimental protocols.
Column Performance Comparison
| Feature | Column 1: Non-Polar (e.g., DB-5ms, ZB-5MS) | Column 2: Intermediate Polarity (e.g., DB-17ms, ZB-35) |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | 35% Phenyl / 65% Dimethylpolysiloxane |
| Separation Principle | Primarily by boiling point and weak dispersion forces. | Enhanced separation based on boiling point and π-π interactions with the phenyl groups. |
| Selectivity for Aromatics | Good general-purpose selectivity for a wide range of compounds, including aromatic hydrocarbons. | Increased selectivity for aromatic and moderately polar compounds due to higher phenyl content. |
| Expected Retention of this compound | Shorter retention time compared to a more polar column under identical conditions. | Longer retention time due to stronger interaction between the aromatic rings of the analyte and the stationary phase. |
| Resolution from Similar Compounds | May provide adequate separation from non-polar impurities. Resolution from other aromatic isomers will depend on boiling point differences. | Potentially improved resolution of aromatic isomers and separation from compounds with different polarity due to the additional π-π interaction mechanism. |
| Typical Applications | Broad range of applications for non-polar and moderately polar compounds, including environmental and general quality control. | Analysis of more polar compounds, including pesticides, herbicides, and applications requiring enhanced aromatic selectivity. |
Experimental Protocols
The following are detailed experimental methodologies for the analysis of aromatic hydrocarbons on the two types of GC columns. These protocols can serve as a starting point for developing a method for this compound.
Method 1: Analysis on a Non-Polar Column
This method is suitable for the general analysis of aromatic hydrocarbons and would provide a good starting point for this compound.
-
Column: Zebron™ ZB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless, 250 °C, 1 µL injection volume
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector: Flame Ionization Detector (FID) at 300 °C
Method 2: Analysis on an Intermediate Polarity Column
This method would be employed to enhance the separation of aromatic isomers or to separate this compound from other polar or aromatic compounds in a complex matrix.
-
Column: Zebron™ ZB-35, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless, 260 °C, 1 µL injection volume
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 120 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 290 °C
-
Hold: 10 minutes at 290 °C
-
-
Detector: Flame Ionization Detector (FID) at 310 °C
Logical Workflow for GC Analysis
The following diagram illustrates the typical workflow for analyzing a sample using gas chromatography.
Caption: A schematic of the gas chromatography workflow.
Conclusion
The selection of an appropriate GC column is a critical step in the analysis of this compound. For general-purpose analysis where separation is primarily based on boiling points, a non-polar column such as a DB-5ms or ZB-5MS is a suitable choice. For more complex samples containing aromatic isomers or other polar compounds, an intermediate polarity column like a DB-17ms or ZB-35 can offer enhanced selectivity and improved resolution. The provided experimental protocols serve as a robust starting point for method development, and the logical workflow diagram offers a clear overview of the analytical process. Researchers should consider the specific requirements of their analysis, including the sample matrix and potential interfering compounds, to make the optimal column selection.
Safety Operating Guide
Proper Disposal of 1,3-Diphenylbutane: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of 1,3-Diphenylbutane is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is governed by a "cradle-to-grave" system, meaning the waste must be managed correctly from its point of generation to its final disposal.[1][2] This is mandated by federal regulations such as the Resource Conservation and Recovery Act (RCRA) and enforced by agencies like the U.S. Environmental Protection Agency (EPA) and state environmental protection departments.[1][2][3]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally similar compounds such as 2,3-Dimethyl-2,3-diphenylbutane and trans,trans-1,4-Diphenyl-1,3-butadiene indicate that this class of chemicals can cause skin, eye, and respiratory irritation.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5][6][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: Use only in a well-ventilated area.[4] If ventilation is inadequate, a respirator may be necessary.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5][7] Seek medical attention.[4][5][7]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][5][7] If skin irritation occurs, get medical advice/attention.[7]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][7] Call a poison center or doctor if you feel unwell.[7]
-
If ingested: Clean the mouth with water and drink plenty of water afterward.[4][5][7] Get medical attention if symptoms occur.[5]
Operational Plan for this compound Waste Disposal
The following step-by-step procedure should be followed for the safe disposal of this compound waste.
Step 1: Waste Identification and Classification Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[6] You must also consult state and local hazardous waste regulations to ensure complete and accurate classification.[6]
Step 2: Waste Segregation and Collection
-
Collect this compound waste in a designated, sturdy, and leak-proof container that is compatible with the chemical.[8]
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5] Whenever possible, keep different hazardous wastes separate.[9]
-
If possible, separate halogenated from non-halogenated solvent wastes.[8]
-
Special wastes such as oxidizers and organic acids should be collected individually.[9]
Step 3: Container Labeling
-
The label should include the chemical name ("this compound Waste") and any known hazards.
-
Do not use abbreviations or chemical formulas.
-
Keep a log of all additions to the waste container, including the user's name, date, and amount.[10]
Step 4: Storage
-
Store the waste container in a well-ventilated area, away from sources of ignition.[4][7]
-
Keep the container tightly closed except when adding waste.[4][5][7][9]
-
Store in a designated secondary containment area to prevent spills from spreading.
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[7]
-
The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
Quantitative Data
| Property | Value | Source |
| CAS Number | 1520-44-1 | [12][13] |
| Molecular Formula | C16H18 | [12] |
| Molecular Weight | 210.32 g/mol | [12] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1. This compound Disposal Workflow
References
- 1. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. epa.gov [epa.gov]
- 12. apexmol.com [apexmol.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Essential Safety and Operational Guide for Handling 1,3-Diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1,3-Diphenylbutane (CAS No. 1520-44-1), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment
This compound is classified with acute oral toxicity (Category 4)[1]. It is imperative to use appropriate personal protective equipment to minimize exposure risk. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory and local regulations[1]. |
| Eye and Face Protection | Safety glasses with side-shields or face shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1]. |
| Skin and Body Protection | Laboratory coat | To be worn over personal clothing. |
| Respiratory Protection | Not specified under normal use | Use in a well-ventilated area. If dust or aerosols are generated, provide appropriate exhaust ventilation[1]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
